Product packaging for 1-Methyl-2-nitro-1H-indole(Cat. No.:)

1-Methyl-2-nitro-1H-indole

Cat. No.: B15071315
M. Wt: 176.17 g/mol
InChI Key: QDNLHHNZQKBDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methyl-2-nitro-1H-indole (CAS 271789-32-3) is a nitro-substituted indole derivative of significant interest in medicinal and organic chemistry research. With the molecular formula C9H8N2O2 and a molecular weight of 176.18 g/mol, this compound serves as a versatile building block for the design and synthesis of novel bioactive molecules . The indole scaffold is a privileged structure in drug discovery due to its diverse biological activities and ability to interact with a wide array of biological targets . Researchers utilize nitro-indole derivatives like this compound to explore potential applications across various therapeutic areas. Structurally related nitro-aromatic compounds have been investigated for their roles as hypoxic cell sensitizers and for their ability to interact with intracellular thiols, indicating potential utility in fields such as radiobiology and oncology research . Furthermore, nitro-indole derivatives can be key intermediates in the synthesis of more complex molecules, including those with potential antiviral and antiprotozoal activities . The nitro group on the indole ring also provides a handle for further chemical transformations, making this compound a valuable precursor for generating libraries of derivatives for biological screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B15071315 1-Methyl-2-nitro-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

1-methyl-2-nitroindole

InChI

InChI=1S/C9H8N2O2/c1-10-8-5-3-2-4-7(8)6-9(10)11(12)13/h2-6H,1H3

InChI Key

QDNLHHNZQKBDCN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-2-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 1-methyl-2-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines two main strategies: a direct, single-step domino reaction and a multi-step regioselective approach. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the reaction workflows.

Introduction

The indole scaffold is a ubiquitous motif in biologically active compounds. The specific introduction of a nitro group at the C2 position of the 1-methylindole core presents a synthetic challenge due to the inherent reactivity of the indole ring, which typically favors electrophilic substitution at the C3 position. This guide explores effective methodologies to achieve the desired C2-nitrated product, a valuable intermediate for further functionalization in drug discovery programs.

Pathway 1: Copper-Mediated Domino C-H Iodination and Nitration

A highly efficient one-pot synthesis of 3-iodo-2-nitroindoles can be achieved through a copper-mediated domino reaction. This method offers excellent regioselectivity and proceeds under mild conditions. The subsequent removal of the iodine at the C3 position yields the desired this compound.

Experimental Protocol

Step 1: Synthesis of 1-Methyl-3-iodo-2-nitro-1H-indole

  • Materials: 1-methylindole, copper(I) iodide (CuI), potassium iodide (KI), tert-butyl nitrite (t-BuONO), and a suitable solvent such as N,N-dimethylformamide (DMF).

  • Procedure: To a solution of 1-methylindole (1.0 eq.) in DMF, add CuI (0.1 eq.), KI (2.0 eq.), and t-BuONO (3.0 eq.). The reaction mixture is stirred at room temperature under an air atmosphere for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Deiodination of 1-Methyl-3-iodo-2-nitro-1H-indole

  • Materials: 1-Methyl-3-iodo-2-nitro-1H-indole, palladium on carbon (Pd/C), and a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium formate).

  • Procedure: The 1-methyl-3-iodo-2-nitro-1H-indole (1.0 eq.) is dissolved in a suitable solvent like ethanol or methanol. A catalytic amount of Pd/C (5-10 mol%) is added. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by adding a hydrogen donor and heating the reaction. The reaction is monitored by TLC. Once the starting material is consumed, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, this compound.

Quantitative Data
Reaction StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
Domino Iodination/Nitration 1-MethylindoleCuI, KI, t-BuONODMFRoom Temp.12-2475-85
Deiodination 1-Methyl-3-iodo-2-nitro-1H-indolePd/C, H₂ (or transfer hydrogenation agent)EthanolRoom Temp. - 502-680-95

Reaction Workflow

G cluster_start Starting Material cluster_step1 Step 1: Domino Iodination/Nitration cluster_step2 Step 2: Deiodination 1-Methylindole 1-Methylindole reagents1 CuI, KI, t-BuONO DMF, Room Temp. 1-Methylindole->reagents1 product1 1-Methyl-3-iodo-2-nitro-1H-indole reagents1->product1 reagents2 Pd/C, H₂ Ethanol, Room Temp. product1->reagents2 product2 This compound reagents2->product2

Domino Iodination/Nitration and Deiodination Workflow

Pathway 2: Multi-step Synthesis via N-Acyl Protection

This pathway involves the protection of the indole nitrogen with an activating and directing group, followed by regioselective C2-nitration and subsequent deprotection. A pyridin-2-ylcarbonyl group is an effective protecting group for this transformation.

Experimental Protocol

Step 1: Synthesis of 1-(1-Methyl-1H-indol-1-yl)-1-(pyridin-2-yl)methanone

  • Materials: 1-methylindole, sodium hydride (NaH), 2-picolinoyl chloride hydrochloride, and an anhydrous solvent like tetrahydrofuran (THF).

  • Procedure: To a solution of 1-methylindole (1.0 eq.) in anhydrous THF at 0 °C, NaH (1.2 eq.) is added portion-wise. The mixture is stirred for 30 minutes at this temperature. 2-Picolinoyl chloride hydrochloride (1.1 eq.) is then added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: C2-Nitration of the N-Acylated Indole

  • Materials: 1-(1-Methyl-1H-indol-1-yl)-1-(pyridin-2-yl)methanone, copper(II) acetate (Cu(OAc)₂), tert-butyl nitrite (t-BuONO), and a solvent such as 1,4-dioxane.

  • Procedure: The N-acylated indole (1.0 eq.) is dissolved in 1,4-dioxane. Cu(OAc)₂ (0.1 eq.) and t-BuONO (2.0 eq.) are added. The mixture is heated to 80-100 °C and stirred for 4-8 hours. After completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The organic extracts are washed, dried, and concentrated. The product, 1-(1-methyl-2-nitro-1H-indol-1-yl)-1-(pyridin-2-yl)methanone, is purified by chromatography.

Step 3: Deprotection of the N-Acyl Group

  • Materials: 1-(1-Methyl-2-nitro-1H-indol-1-yl)-1-(pyridin-2-yl)methanone and a base such as sodium methoxide in methanol.

  • Procedure: The N-acylated 2-nitroindole is dissolved in methanol, and a solution of sodium methoxide in methanol (e.g., 25 wt%) is added. The reaction is stirred at room temperature for 1-3 hours. The reaction is then neutralized with a weak acid (e.g., acetic acid), and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is collected, dried, and concentrated to give the final product, this compound.

Quantitative Data
Reaction StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
N-Acylation 1-MethylindoleNaH, 2-Picolinoyl chloride HClTHF0 to RT1285-95
C2-Nitration 1-(1-Methyl-1H-indol-1-yl)-1-(pyridin-2-yl)methanoneCu(OAc)₂, t-BuONO1,4-Dioxane80-1004-870-80
Deprotection 1-(1-Methyl-2-nitro-1H-indol-1-yl)-1-(pyridin-2-yl)methanoneSodium methoxideMethanolRoom Temp.1-390-98

Reaction Workflow

G cluster_start Starting Material cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: C2-Nitration cluster_step3 Step 3: Deprotection 1-Methylindole 1-Methylindole reagents1 NaH, 2-Picolinoyl chloride HCl THF, 0°C to RT 1-Methylindole->reagents1 product1 N-Acylated 1-Methylindole reagents1->product1 reagents2 Cu(OAc)₂, t-BuONO 1,4-Dioxane, 80-100°C product1->reagents2 product2 N-Acylated This compound reagents2->product2 reagents3 Sodium methoxide Methanol, Room Temp. product2->reagents3 product3 This compound reagents3->product3

Multi-step Synthesis via N-Acyl Protection Workflow

Conclusion

Both the domino iodination/nitration followed by deiodination and the multi-step N-acyl protection strategy provide viable pathways for the synthesis of this compound. The choice of method will depend on factors such as the desired scale, available starting materials, and tolerance of functional groups in more complex substrates. The domino reaction offers a more atom- and step-economical approach, while the N-protection strategy provides a highly controlled and regioselective route that may be more suitable for intricate molecular scaffolds. The detailed protocols and data presented in this guide are intended to assist researchers in the successful synthesis of this valuable chemical intermediate.

An In-Depth Technical Guide to 1-Methyl-2-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 1-Methyl-2-nitro-1H-indole. While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles known information and provides data for closely related isomers to serve as a valuable reference for researchers.

Core Physicochemical Properties

Quantitative data for this compound is not well-documented. However, data for its isomers and related compounds can provide useful estimations. The molecular formula for this compound is C₉H₈N₂O₂ with a molecular weight of 176.17 g/mol .[1][2][3][4]

PropertyValueCompoundSource
Molecular Weight 176.17 g/mol 1-Methyl-5-nitro-1H-indole[1]
Melting Point 139-140 °C3-Methyl-2-nitro-1H-indole
176-178 °C4-Methyl-7-nitro-1H-indole
Boiling Point Not available--
Solubility Not available--
pKa Not available--
LogP (Predicted) 1.21-Methyl-5-nitro-1H-indole[1]

Synthesis and Characterization

General Synthetic Approach

A plausible synthetic route would involve the nitration of 1-methyl-1H-indole. The challenge lies in controlling the regioselectivity of the nitration to favor the 2-position.

Synthesis_Workflow Start 1-Methyl-1H-indole Nitration Nitrating Agent (e.g., HNO3/H2SO4 or NO2BF4) Start->Nitration Reaction Product This compound Nitration->Product Desired Product Isomers Other Isomers (e.g., 3-nitro, 5-nitro) Nitration->Isomers Byproducts Purification Chromatographic Separation Product->Purification Isomers->Purification Final_Product Final_Product Purification->Final_Product Isolated This compound

A generalized workflow for the synthesis of this compound.
Characterization Techniques

The successful synthesis of this compound would be confirmed through a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the substitution pattern on the indole ring.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹) and the aromatic indole structure would be expected.

  • Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of the compound.

Spectroscopic Data of Related Indole Derivatives

While a complete set of spectra for this compound is not available, the following provides an indication of the expected spectral characteristics based on related compounds.

¹H NMR: The proton NMR spectrum of substituted indoles typically shows distinct signals for the aromatic protons on the benzene and pyrrole rings, as well as a singlet for the methyl group. The chemical shifts would be influenced by the electron-withdrawing nature of the nitro group.

¹³C NMR: The carbon NMR would show signals for the nine carbon atoms of the indole ring system and the methyl group. The carbon atom attached to the nitro group would be significantly deshielded.

IR Spectroscopy: The IR spectrum of a nitro-indole derivative would be characterized by strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group. Additional peaks would correspond to the C-H and C=C stretching and bending vibrations of the aromatic rings.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 176.17. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragmentations of the indole ring.

Biological Activity and Signaling Pathways

Specific biological activities or involvement in signaling pathways for this compound have not been reported. However, the indole nucleus is a common scaffold in many biologically active compounds.[1] Furthermore, nitro-aromatic compounds are known to have a wide range of biological activities, including antimicrobial and cytotoxic effects. This suggests that this compound could be a molecule of interest for further biological investigation.

The general mechanism of action for some nitro-aromatic compounds involves their reduction to form reactive nitroso and hydroxylamine intermediates, which can then interact with cellular macromolecules.

Biological_Activity_Hypothesis Molecule This compound Cellular_Entry Cellular Uptake Molecule->Cellular_Entry Reduction Enzymatic Reduction (Nitroreductases) Cellular_Entry->Reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Species Reduction->Reactive_Intermediates Macromolecule_Interaction Interaction with Cellular Macromolecules (DNA, Proteins) Reactive_Intermediates->Macromolecule_Interaction Biological_Effect Potential Biological Effects (e.g., Cytotoxicity, Antimicrobial Activity) Macromolecule_Interaction->Biological_Effect

Hypothesized general mechanism of action for nitro-aromatic compounds.

Conclusion

This technical guide consolidates the available information on this compound. While a complete experimental dataset for this specific molecule is lacking in the current literature, the provided data on related isomers and general principles of indole chemistry offer a solid foundation for researchers. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its properties and potential applications in drug discovery and development.

References

1-Methyl-2-nitro-1H-indole CAS number and structure

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and pharmaceuticals. The introduction of a nitro group to the indole ring significantly influences its chemical reactivity and potential as a pharmacophore, making nitroindoles valuable intermediates in organic synthesis and medicinal chemistry. This guide focuses on the specific isomer 1-Methyl-2-nitro-1H-indole, providing a detailed summary of its anticipated chemical properties, structure, and synthetic approaches based on analogous compounds.

Chemical Structure and Identification

While a specific CAS number for this compound has not been identified, its structure can be confidently proposed based on IUPAC nomenclature.

Proposed Structure:

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound and its closely related, experimentally characterized isomers. This comparative data is invaluable for predicting the behavior and characteristics of the target compound.

PropertyThis compound (Predicted)1-Methyl-5-nitro-1H-indole3-Methyl-2-nitro-1H-indole
CAS Number Not Available29906-67-0[1]19869-26-2[2]
Molecular Formula C₉H₈N₂O₂C₉H₈N₂O₂[1]C₉H₈N₂O₂[2]
Molecular Weight 176.17 g/mol 176.17 g/mol [1]176.175 g/mol [2]
Melting Point Not Available167 °C[3][4]139-140 °C[2]
Boiling Point Not Available339.2±15.0 °C (Predicted)[3][4]Not Available[2]
Appearance Not AvailableLight yellow solid[4]Not Available
Solubility Not AvailableChloroform (Slightly), DMSO (Slightly)[4]Not Available
¹H NMR Not AvailableA solution of a 1‐methyl‐5‐nitro‐1H‐indole (2) (5.87 mmol) is treated according to protocol A. Yield 96 %; brown solid. R f=0.44 (eluent MeOH/DCM 1 : 3) 0.44; Mp 87 °C; ¹H NMR (600 MHz, [D₆]DMSO): δ=7.09 (dd, J=9.2, 5.8 Hz, 2H), 6.68 (s, 1H), 6.54 (d, J=4.5 Hz, 1H), 6.10 (d, J=2.9 Hz, 1H), 4.45 (bs, 2H), 3.66 (s, 3H) ppm.[5]Not Available
¹³C NMR Not Available¹³C NMR (151 MHz, [D₆]DMSO): δ=211.30, 141.55, 130.56, 129.22, 111.82, 109.77, 103.59, 98.77, 32.65 ppm.[5]Not Available

Experimental Protocols

The synthesis of nitroindoles can be achieved through various established methods. Below are detailed protocols for the synthesis of related isomers, which can be adapted for the synthesis of this compound.

Synthesis of 1-Methyl-5-nitro-1H-indole via N-Alkylation

This protocol details the methylation of 5-nitroindole.

Materials:

  • 5-nitroindole

  • Potassium carbonate

  • N,N-dimethylformamide (DMF)

  • Dimethyl carbonate

  • Water

Equipment:

  • 500 mL three-necked flask

  • Thermocouple

  • Condenser

  • Constant pressure dropping funnel

  • Heating mantle

  • Stirrer

  • Filtration apparatus

  • High vacuum drying oven

Procedure:

  • To a 500 mL three-necked flask, add 5-nitroindole (20.0 g, 123 mmol), potassium carbonate (4.0 g, 29 mmol), N,N-dimethylformamide (80 mL), and dimethyl carbonate (22 mL, 261.4 mmol).[4]

  • Heat the reaction mixture to reflux and maintain for 3 hours.[4]

  • Monitor the reaction progress using HPLC or TLC (eluent: 30% ethyl acetate in heptane).[4]

  • Once the conversion of 5-nitroindole is complete, cool the reaction mixture to 10 ± 5 °C.[4]

  • Dilute the mixture with water (160 mL) to precipitate the product.[4]

  • Continue stirring at room temperature for 2 hours.[4]

  • Collect the solid product by filtration and wash with water (100 mL).[4]

  • Dry the product under high vacuum at 60-65 °C for 24 hours to yield 1-methyl-5-nitroindole as a yellow solid (Expected yield: ~97%).[4]

Fischer Indole Synthesis of Nitroindoles

The Fischer indole synthesis is a classic and versatile method for preparing indoles from phenylhydrazines and aldehydes or ketones under acidic conditions.[6] This can be adapted for nitro-substituted indoles.

General Procedure:

  • React the desired (nitro-substituted) phenylhydrazine with an appropriate aldehyde or ketone to form a phenylhydrazone.

  • The resulting phenylhydrazone is then treated with an acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or a Lewis acid like ZnCl₂) and heated.[6]

  • The reaction proceeds via an ene-hydrazine intermediate, followed by a[4][4]-sigmatropic rearrangement.

  • Subsequent cyclization and elimination of ammonia yield the aromatic indole.[6]

Example Application for a Nitroindole:

  • o,p-Nitrophenylhydrazines can be reacted with 2-methylcyclohexanone in refluxing acetic acid to produce nitroindolenines.[7]

Reactivity and Applications in Drug Development

The electron-withdrawing nature of the nitro group at the C2 position is expected to significantly influence the reactivity of the indole ring, making the C3 position susceptible to nucleophilic attack. This is in contrast to the typical electrophilic substitution reactions seen in electron-rich indoles.

Nitroindoles are crucial intermediates in the synthesis of various pharmaceutical compounds. They can be readily reduced to the corresponding aminoindoles, which are precursors to a wide range of biologically active molecules. For instance, 1-Methyl-5-nitro-1H-indole is a reagent in the synthesis of the antiasthma drug, Zafirlukast.[4] The diverse reactivity of the nitroindole scaffold allows for the generation of complex molecular architectures with potential applications in oncology, neurology, and infectious diseases.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of a methylated nitroindole, based on the N-alkylation of a nitroindole precursor.

G General Synthetic Workflow for 1-Methyl-Nitroindoles cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Nitroindole Nitroindole Reaction_Vessel Reaction at Reflux Nitroindole->Reaction_Vessel Methylating_Agent Methylating Agent (e.g., Dimethyl Carbonate) Methylating_Agent->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Reaction Monitoring (TLC/HPLC) Filtration Filtration & Washing Cooling->Filtration Drying Drying under Vacuum Filtration->Drying Final_Product 1-Methyl-Nitroindole Drying->Final_Product

Caption: General Synthetic Workflow for 1-Methyl-Nitroindoles.

Logical Relationship of Data Inference

This diagram illustrates the logical approach of using data from known isomers to infer the properties of the target compound, this compound.

G Data Inference for this compound cluster_known_data Known Data from Isomers cluster_inferred_properties Inferred Properties of Target Compound Target_Compound This compound (Target Compound) Isomer_1 1-Methyl-5-nitro-1H-indole Physicochemical Physicochemical Properties (MP, BP, Solubility) Isomer_1->Physicochemical Spectroscopic Spectroscopic Data (NMR, IR, MS) Isomer_1->Spectroscopic Isomer_2 3-Methyl-2-nitro-1H-indole Isomer_2->Physicochemical Reactivity Chemical Reactivity Isomer_2->Reactivity Isomer_3 Other Nitroindoles Isomer_3->Reactivity Synthesis Synthetic Routes Isomer_3->Synthesis Physicochemical->Target_Compound Spectroscopic->Target_Compound Reactivity->Target_Compound Synthesis->Target_Compound

References

An In-depth Technical Guide on 1-Methyl-2-nitro-1H-indole Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of medicinal chemistry research for decades. The introduction of a nitro group onto the indole ring significantly modulates its physicochemical and pharmacological properties, often imparting potent and diverse biological activities. This technical guide provides a comprehensive overview of 1-methyl-2-nitro-1H-indole derivatives and their analogs, with a focus on their synthesis, biological evaluation, and mechanisms of action. While research on the 2-nitro substitution pattern is less common compared to other positions, this guide consolidates the available information and draws relevant parallels from more extensively studied nitroindole isomers to provide a valuable resource for researchers in the field.

Synthesis of Nitroindole Derivatives

The synthesis of nitroindole derivatives can be challenging due to the electron-rich nature of the indole nucleus, which can lead to a lack of regioselectivity and potential side reactions under harsh nitrating conditions. However, various methods have been developed to achieve the synthesis of these compounds.

General Synthetic Strategies

A common approach to synthesizing substituted indoles involves the construction of the indole ring from appropriately substituted precursors. For instance, the Leimgruber-Batcho indole synthesis allows for the preparation of indoles from o-nitrotoluenes.

Experimental Protocol: Synthesis of 4-Benzyloxyindole from 6-Benzyloxy-2-nitrotoluene [1]

This procedure, while not directly for a this compound, illustrates a general and scalable method for preparing indoles from nitro-aromatic precursors.

  • Preparation of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene:

    • To a solution of 6-benzyloxy-2-nitrotoluene (0.72 mol) in 400 mL of DMF, add N,N-dimethylformamide dimethyl acetal (0.84 mol) and pyrrolidine (0.84 mol).

    • Heat the solution at reflux (110°C) for 3 hours under a nitrogen atmosphere.

    • After cooling to room temperature, remove volatile components on a rotary evaporator.

    • Dissolve the red residue in 200 mL of methylene chloride and 1.60 L of methanol.

    • Concentrate the solution to a volume of approximately 1.40 L on a steam bath and then cool to 5°C.

    • Filter the mixture and wash the filter cake with 200 mL of cold methanol to afford the product as red crystals.

  • Reduction to 4-Benzyloxyindole:

    • To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (0.50 mol) in 1 L of THF and 1 L of methanol at 30°C under nitrogen, add 10 mL of Raney nickel.

    • Add 44 mL (0.75 mol) of 85% hydrazine hydrate. Vigorous gas evolution will be observed.

    • Add an additional 44 mL of 85% hydrazine hydrate after 30 minutes and again 1 hour later, maintaining the temperature between 45 and 50°C.

    • After the final addition, continue to maintain the temperature for 2 hours.

    • Filter the cooled reaction mixture through Celite and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure, and partition the residue between ether and 1 N HCl.

    • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield the crude product.

    • Recrystallize from ether/hexane to obtain pure 4-benzyloxyindole.

Regioselective Nitration of Indoles

Direct nitration of the indole ring often leads to a mixture of products. However, methods for the regioselective synthesis of 3-nitroindoles have been developed.

Experimental Protocol: Regioselective Synthesis of 3-Nitroindoles [2]

This protocol describes a non-acidic and non-metallic method for the synthesis of 3-nitroindoles.

  • Add the aromatic or heteroaromatic hydrocarbon (1 mmol) and NMe4NO3 (1.1 mmol, 150 mg) to a reaction tube and dissolve in acetonitrile (1 mL).

  • Cool the reaction system to 0–5 °C.

  • Add a solution of trifluoroacetic anhydride (420 mg) in 1 mL of CH3CN.

  • Incubate the reaction system at 0–5 °C for 4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with saturated sodium carbonate.

  • Extract the product with ethyl acetate.

Biological Activities and Quantitative Data

Nitroindole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The following tables summarize some of the available quantitative data for various indole derivatives. It is important to note that this data is for a range of indole structures and not specifically for this compound derivatives, for which specific data is limited in the public domain.

Anticancer Activity
Compound/Derivative ClassCell LineIC50 (µM)Reference
Indole-based amide analogue 1HTB-26 (Breast Cancer)10-50[3]
Indole-based amide analogue 1PC-3 (Pancreatic Cancer)10-50[3]
Indole-based amide analogue 1HepG2 (Hepatocellular Carcinoma)10-50[3]
Indole-based amide analogue 2HTB-26 (Breast Cancer)10-50[3]
Indole-based amide analogue 2PC-3 (Pancreatic Cancer)10-50[3]
Indole-based amide analogue 2HepG2 (Hepatocellular Carcinoma)10-50[3]
Indole-2-carboxamide VaPanc-1 (Pancreatic)0.026[4]
Indole-2-carboxamide VaMCF-7 (Breast)0.026[4]
Indole-2-carboxamide VgPanc-1 (Pancreatic)0.031[4]
Indole-2-carboxamide VgMCF-7 (Breast)0.031[4]
Antimicrobial Activity
Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Indole-triazole derivative 3dS. aureus3.125-50[5][6]
Indole-triazole derivative 3dMRSA3.125-50[5][6]
Indole-triazole derivative 3dE. coli3.125-50[5][6]
Indole-triazole derivative 3dB. subtilis3.125-50[5][6]
Indole-triazole derivative 3dC. albicans3.125-50[5][6]
Indole-triazole derivative 3dC. krusei3.125-50[5][6]
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole 3aoS. aureus ATCC 25923< 1[7]
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole 3aqS. aureus ATCC 25923< 1[7]
2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole 3agM. smegmatis3.9[7]
2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole 3agC. albicans3.9[7]

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound derivatives are not well-documented, research on the broader class of indole compounds provides valuable insights into their potential mechanisms of action, particularly in the context of cancer.

PI3K/Akt/mTOR/NF-κB Signaling Pathway

Indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to modulate the PI3K/Akt/mTOR signaling pathway.[8][9] This pathway is crucial for cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by indole derivatives can lead to the suppression of tumor growth and induction of apoptosis.

PI3K_Akt_mTOR_Pathway Indole_Derivatives This compound Derivatives (Proposed) PI3K PI3K Indole_Derivatives->PI3K inhibits (proposed) Akt Akt Indole_Derivatives->Akt inhibits (proposed) NFkB NF-κB Indole_Derivatives->NFkB inhibits (proposed) RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation NFkB->Proliferation Angiogenesis Angiogenesis NFkB->Angiogenesis

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

Ras-Related Signaling Pathway

The Ras family of small GTPases are key regulators of cell signaling and are frequently mutated in cancer. Indole derivatives have been identified as inhibitors of various components of the Ras signaling pathway, including the isoprenylcysteine carboxyl methyltransferase (Icmt), which is crucial for Ras protein function.[10]

Ras_Signaling_Pathway Indole_Derivatives This compound Derivatives (Proposed) SOS SOS Indole_Derivatives->SOS inhibits (proposed) Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Receptor->SOS Ras_GTP Ras-GTP (active) SOS->Ras_GTP activates Ras_GDP Ras-GDP (inactive) Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation

Caption: Proposed modulation of the Ras signaling pathway by indole derivatives.

Conclusion and Future Directions

This compound derivatives and their analogs represent a promising, yet underexplored, area of medicinal chemistry. The introduction of the 1-methyl and 2-nitro substituents is expected to significantly influence the biological activity profile compared to other isomers. While direct and extensive research on this specific scaffold is limited, the broader family of nitroindoles has demonstrated significant potential as anticancer and antimicrobial agents.

Future research should focus on the development of efficient and regioselective synthetic routes to access a diverse library of this compound analogs. Subsequent comprehensive biological screening will be crucial to identify lead compounds with potent and selective activity. Elucidation of their specific molecular targets and mechanisms of action through detailed biochemical and cellular assays will be paramount for their rational development as therapeutic agents. The data and methodologies presented in this guide provide a solid foundation for initiating such research endeavors.

References

Spectroscopic Profile of 1-Methyl-2-nitro-1H-indole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic data for 1-Methyl-2-nitro-1H-indole, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on the analysis of structurally similar indole derivatives. It also details the general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) (ppm)MultiplicityProtonsCoupling Constant (J) (Hz)Notes
~ 3.8 - 4.0Singlet3H-N-CH₃
~ 7.2 - 7.8Multiplet4H-Aromatic protons (H4, H5, H6, H7)
~ 7.0 - 7.2Singlet1H-H3

Note: The chemical shifts are predicted based on the electronic environment of the protons. The N-methyl group is expected to appear as a singlet in the upfield region. The aromatic protons will likely appear as a complex multiplet due to spin-spin coupling. The H3 proton is anticipated to be a singlet, influenced by the adjacent nitro group.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) (ppm)Carbon Atom
~ 30 - 35N-CH₃
~ 110 - 140Aromatic and Pyrrole Carbons (C3, C3a, C4, C5, C6, C7, C7a)
~ 145 - 155C2 (attached to NO₂)

Note: The carbon attached to the electron-withdrawing nitro group (C2) is expected to be the most downfield-shifted carbon in the heterocyclic ring. The N-methyl carbon will appear in the aliphatic region.

Table 3: Predicted IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Functional GroupVibration
~ 1520 - 1560NO₂Asymmetric Stretch
~ 1340 - 1380NO₂Symmetric Stretch
~ 3100 - 3000C-H (aromatic)Stretch
~ 2950 - 2850C-H (aliphatic)Stretch
~ 1600, 1470C=C (aromatic)Stretch

Note: The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.

Table 4: Predicted Mass Spectrometry Data for this compound
m/zIon
176[M]⁺ (Molecular Ion)
159[M - OH]⁺
130[M - NO₂]⁺

Note: The mass spectrum is expected to show a molecular ion peak at m/z 176. Common fragmentation patterns for nitroaromatic compounds include the loss of OH and NO₂.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a solid using a KBr pellet or as a thin film. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI, the sample would be introduced into the ion source, and the resulting fragments analyzed. For ESI, the sample would be dissolved in a suitable solvent and infused into the spectrometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Data Interpretation & Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation & Confirmation Data_Analysis->Structure_Elucidation Final_Report Final Report & Data Archiving Structure_Elucidation->Final_Report Documentation

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for the spectroscopic properties of this compound. Further experimental work is required to confirm these predicted data and fully characterize this compound.

Unraveling the Enigma of 1-Methyl-2-nitro-1H-indole: A Technical Overview of a Molecule Shrouded in Scientific Scarcity

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the specific biological activities and mechanism of action for 1-Methyl-2-nitro-1H-indole. To date, no dedicated studies detailing its pharmacological properties, quantitative biological data, or specific experimental protocols have been published in the public domain.

This technical guide addresses this information scarcity by providing a broader context on the known biological activities of the nitroindole scaffold. While direct data for this compound is unavailable, the activities of structurally related compounds can offer valuable insights for researchers, scientists, and drug development professionals into its potential therapeutic applications and mechanisms.

The Nitroindole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] The addition of a nitro (NO2) group to this scaffold creates a class of compounds known as nitroindoles, which have demonstrated a wide spectrum of biological activities. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the indole ring, often making it a key pharmacophore.[2]

Nitro-containing compounds, in general, are known to exert their effects through various mechanisms, including redox reactions within cells that can lead to toxicity and cell death in microorganisms.[2] This dual role as both a pharmacophore and a potential toxicophore makes the study of nitroaromatic compounds a compelling area of research.[2]

Potential Biological Activities of Nitroindoles: Inferences from Related Compounds

While data on this compound is absent, research on other nitroindole derivatives has pointed towards several promising therapeutic avenues.

Anticancer Potential: Targeting c-Myc G-Quadruplexes

Recent studies have highlighted the potential of 5-nitroindole derivatives as anticancer agents.[3][4] These compounds have been shown to bind to the G-quadruplex structures in the promoter region of the c-Myc oncogene.[3][4] This binding can downregulate the expression of c-Myc, a protein often overexpressed in cancer cells, leading to cell-cycle arrest and an increase in intracellular reactive oxygen species.[3][4]

The general mechanism can be visualized as follows:

G_Quadruplex_Binding Nitroindole Derivative Nitroindole Derivative G-Quadruplex G-Quadruplex Nitroindole Derivative->G-Quadruplex Binds to c-Myc Promoter c-Myc Promoter c-Myc Promoter->G-Quadruplex Forms c-Myc Transcription c-Myc Transcription G-Quadruplex->c-Myc Transcription Inhibits Cell Proliferation Cell Proliferation c-Myc Transcription->Cell Proliferation Leads to

Fig. 1: Proposed mechanism of nitroindole-mediated c-Myc inhibition.
Neurological Activity: Serotonin Receptor Antagonism

Derivatives of 4-nitroindole have been synthesized and evaluated as antagonists for the 5-HT2A serotonin receptor.[5] The serotonin system is a critical modulator of a wide range of physiological and pathological processes in the central nervous system. Antagonists of the 5-HT2A receptor are of interest for the treatment of various neurological and psychiatric disorders.

Experimental Protocols: A General Framework

Due to the lack of specific studies on this compound, detailed experimental protocols cannot be provided. However, a general workflow for assessing the biological activity of a novel nitroindole compound would typically involve the following stages:

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell-Free Assays Cell-Free Assays Cell-Based Assays Cell-Based Assays Cell-Free Assays->Cell-Based Assays Animal Models Animal Models Cell-Based Assays->Animal Models Mechanism of Action Studies Mechanism of Action Studies Cell-Based Assays->Mechanism of Action Studies Toxicity Studies Toxicity Studies Animal Models->Toxicity Studies Compound Synthesis & Characterization Compound Synthesis & Characterization Compound Synthesis & Characterization->Cell-Free Assays

Fig. 2: General experimental workflow for a novel compound.

Cell-Free Assays: These would involve testing the direct interaction of the compound with purified molecular targets, such as enzymes or receptors.

Cell-Based Assays: The compound's effect on cellular processes, such as cell viability, proliferation, or signaling pathways, would be assessed using various cancer cell lines or other relevant cell types.

In Vivo Evaluation: Promising compounds would then be tested in animal models of specific diseases to evaluate their efficacy and pharmacokinetic properties.

Mechanism of Action Studies: Further experiments would be designed to elucidate the precise molecular mechanisms by which the compound exerts its biological effects.

Conclusion and Future Directions

The absence of published data on this compound underscores a significant opportunity for future research. Based on the known activities of the broader nitroindole class, this compound warrants investigation for its potential as an anticancer agent, a modulator of the central nervous system, or for other therapeutic applications. Future studies should focus on its synthesis, purification, and a systematic evaluation of its biological activities using a tiered approach, from in vitro screening to in vivo efficacy studies. Such research is essential to unlock the potential of this and other understudied nitroindole derivatives.

References

commercial availability of 1-Methyl-2-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Commercial Availability of Related Nitroindole Isomers

While 1-Methyl-2-nitro-1H-indole does not appear to be commercially available, several positional isomers can be sourced from various chemical suppliers. The following table summarizes the availability of these related compounds.

Compound NameCAS NumberFormulaMolecular WeightPuritySuppliers (Example)
1-Methyl-4-nitro-1H-indole 91482-63-2C₉H₈N₂O₂176.17 g/mol 97%Sigma-Aldrich, BLD Pharm[1]
1-Methyl-6-nitro-1H-indole 99459-48-0C₉H₈N₂O₂176.17 g/mol 97%-98%CymitQuimica, Vibrant Pharma Inc.[2][3]

General Synthetic Approaches to Nitroindoles

The synthesis of nitroindoles can be challenging due to the electron-rich nature of the indole ring, which makes it susceptible to oxidation under harsh nitrating conditions. However, several methods have been developed for the regioselective nitration of indoles. A general, non-acidic and non-metallic method for the synthesis of 3-nitroindoles has been reported, which could potentially be adapted for the synthesis of other isomers.

Representative Experimental Protocol: Regioselective Synthesis of 3-Nitroindoles[5]

This protocol describes a general method for the nitration of indole derivatives at the 3-position.

Materials:

  • Indole derivative (1 mmol)

  • Tetramethylammonium nitrate (NMe₄NO₃) (1.1 mmol, 150 mg)

  • Trifluoroacetic anhydride (TFAA) (2 mmol, 420 mg)

  • Acetonitrile (CH₃CN) (2 mL)

  • Saturated sodium carbonate solution (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • To a reaction tube, add the indole derivative (1 mmol) and tetramethylammonium nitrate (1.1 mmol).

  • Dissolve the solids in acetonitrile (1 mL).

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of trifluoroacetic anhydride (2 mmol) in acetonitrile (1 mL) to the cooled reaction mixture.

  • Maintain the reaction at 0-5 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium carbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain the desired 3-nitroindole derivative.

Note: This is a general procedure for 3-nitroindoles and would require significant modification and optimization for the synthesis of this compound.

Potential Biological Activities of Nitroindole Derivatives

Indole and its derivatives are known to possess a wide range of pharmacological properties.[4] The introduction of a nitro group can significantly modulate the biological activity of the indole scaffold. While no specific biological data for this compound has been found, studies on other nitroindole derivatives suggest potential applications in several therapeutic areas:

  • Anticancer Activity: Some nitroindole derivatives have been investigated as c-Myc G-quadruplex binders, which can down-regulate c-Myc expression and induce cell-cycle arrest in cancer cells.[5] Other indole derivatives have shown promise as multi-target antiproliferative agents by inhibiting protein kinases such as EGFR, BRAFV600E, and VEGFR-2.[6]

  • Antimicrobial Activity: Indole-based compounds have been reported to exhibit activity against various microbial strains, including multidrug-resistant bacteria.[4]

  • Antiprotozoal Activity: Certain nitroimidazole derivatives containing an indole moiety have been synthesized and evaluated for their activity against protozoa like Trichomonas vaginalis.[7]

Visualizations

General Synthetic Workflow for Nitroindoles

The following diagram illustrates a generalized workflow for the synthesis and purification of a nitroindole derivative, based on the protocol described above.

G General Synthetic Workflow for Nitroindoles cluster_synthesis Synthesis cluster_workup Workup & Purification Indole Indole Derivative Reaction Nitration Reaction Indole->Reaction Reagents NMe4NO3, TFAA CH3CN, 0-5 °C Reagents->Reaction Quench Quench with Na2CO3 Reaction->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product Purified Nitroindole Purify->Product

Caption: A generalized workflow for the synthesis of nitroindoles.

References

An In-depth Technical Guide on the Safety and Handling of 1-Methyl-2-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Methyl-2-nitro-1H-indole has been found. The following information is a composite guide based on data for its isomers (1-methyl-5-nitro-1H-indole and 1-methyl-6-nitro-1H-indole) and related nitro-indole compounds. It is intended to provide guidance but should not replace a formal risk assessment for any specific laboratory procedure.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the indole nucleus in biologically active molecules. The introduction of a nitro group can significantly alter the compound's chemical reactivity and biological properties. This guide provides a comprehensive overview of the known safety and handling considerations for this class of compounds, intended for use by trained professionals in a laboratory setting.

Hazard Identification and Classification

Based on the available data for its isomers, this compound is anticipated to be classified as follows:

  • GHS Hazard Statements:

    • Harmful if swallowed.[1][2]

    • Causes skin irritation.[1][2][3]

    • Causes serious eye irritation.[1][2]

    • May cause respiratory irritation.[2]

  • Signal Word: Warning[3]

  • Pictograms:

    • GHS07 (Exclamation Mark)

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of isomers and related compounds. These values should be considered indicative for this compound.

Property1-Methyl-5-nitro-1H-indole1-Methyl-6-nitro-1H-indole3-Methyl-2-nitro-1H-indole
Molecular Formula C₉H₈N₂O₂[4][5]C₉H₈N₂O₂[6]C₉H₈N₂O₂[7]
Molecular Weight 176.17 g/mol [4]176.1720 g/mol [6]176.175 g/mol [7]
Appearance Yellow crystalline powder[5]Solid[6]Not specified
Melting Point Not specifiedNot specified139-140 °C[7]
Boiling Point Not specifiedNot specifiedNot available[7]
Storage Temperature 2-8°C[5]Not specifiedNot specified

Safe Handling and Storage

Given the anticipated hazards, the following handling and storage procedures are recommended:

  • Engineering Controls:

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or chemical-resistant apron should be worn to prevent skin contact.

    • Respiratory Protection: If working outside a fume hood or if dusts/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

  • Handling Procedures:

    • Avoid contact with skin, eyes, and clothing.[8]

    • Do not breathe dust or vapors.

    • Wash hands thoroughly after handling.

    • Keep away from heat, sparks, and open flames.

    • Use non-sparking tools.[9]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

    • Keep away from incompatible materials such as strong oxidizing agents.[10]

First Aid Measures

In case of exposure, follow these first aid procedures:

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Experimental Protocols

The following are general experimental protocols for the synthesis of nitro-indole derivatives. These should be adapted and optimized for the specific synthesis of this compound with a thorough risk assessment performed beforehand.

This protocol is adapted from a method for the regioselective synthesis of 3-nitroindoles and may require significant modification for the 2-nitro isomer.[11]

  • Reaction Setup: In a reaction tube, dissolve the starting indole (1 mmol) and tetramethylammonium nitrate (1.1 mmol) in acetonitrile (1 mL).

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Addition of Reagent: Slowly add a solution of trifluoroacetic anhydride (1.1 mmol) in acetonitrile (1 mL) to the cooled reaction mixture.

  • Reaction: Stir the reaction at 0-5 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium carbonate.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

This protocol is based on the synthesis of methyl 2-methyl-5-nitro-1H-indole-3-carboxylate and illustrates a potential alternative synthetic route.[12]

  • Reaction Mixture: In a microwave reaction vessel, combine the enamine intermediate (0.16 mmol), palladium acetate (10 mol%), copper(II) acetate (1 eq), and potassium carbonate (2.5 eq).

  • Solvent: Add N,N-Dimethylformamide (DMF, 2 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 60-120 °C) for the specified time (e.g., 30-180 minutes), monitoring the reaction progress.

  • Workup: After cooling, filter the reaction mixture and concentrate the solvent.

  • Purification: Purify the residue by flash chromatography.

Visualizations

G General Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_risk->prep_ppe prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_react Perform Reaction handle_weigh->handle_react handle_monitor Monitor Reaction (TLC) handle_react->handle_monitor handle_workup Workup and Purification handle_monitor->handle_workup cleanup_waste Dispose of Waste Properly handle_workup->cleanup_waste cleanup_decon Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decon cleanup_store Store Product in a Cool, Dry, Ventilated Area cleanup_decon->cleanup_store G Decision Tree for First Aid Response to Exposure cluster_routes Decision Tree for First Aid Response to Exposure cluster_actions Decision Tree for First Aid Response to Exposure cluster_medical Decision Tree for First Aid Response to Exposure exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air wash_skin Wash with Soap and Water skin_contact->wash_skin flush_eyes Flush Eyes with Water (15 min) eye_contact->flush_eyes rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth seek_medical_attention Seek Immediate Medical Attention move_fresh_air->seek_medical_attention wash_skin->seek_medical_attention if irritation persists flush_eyes->seek_medical_attention rinse_mouth->seek_medical_attention

References

Methodological & Application

Application Notes and Protocols for 1-Methyl-2-nitro-1H-indole in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction:

1-Methyl-2-nitro-1H-indole is a heterocyclic organic compound belonging to the nitroindole family. While specific biological data for this particular isomer is limited in publicly available literature, the broader class of nitroindoles, particularly 5-nitroindole derivatives, has garnered significant interest in drug discovery.[1][2][3][4][5] These related compounds have demonstrated potent anticancer activities by targeting key oncogenic pathways.[1][3][4][5] This document provides detailed protocols for in-vitro assays to investigate the potential biological activities of this compound, drawing upon established methodologies for similar nitroindole compounds.

Potential Applications in In-Vitro Research:

  • Anticancer Drug Discovery: Based on the activity of related 5-nitroindole derivatives, this compound can be investigated as a potential anticancer agent.[1][3][4] In-vitro assays can be employed to assess its cytotoxicity against various cancer cell lines, its mechanism of action, and its effects on key cancer-related signaling pathways.

  • c-Myc Inhibition: Substituted 5-nitroindoles have been shown to act as G-quadruplex binders, specifically targeting the c-Myc promoter region, leading to the downregulation of c-Myc expression.[1][3][4][5] This suggests that this compound could be explored for its potential to modulate c-Myc, a critical oncogene implicated in up to 80% of solid tumors.[1]

  • Induction of Oxidative Stress: Some nitroindole derivatives have been observed to increase the concentration of intracellular reactive oxygen species (ROS) in cancer cells, contributing to their anticancer effects.[1][3][5] Assays to measure ROS production can elucidate a similar mechanism for this compound.

  • Enzyme Inhibition Studies: The nitroaromatic scaffold is present in various enzyme inhibitors.[6][7][8] Therefore, this compound could be screened against a panel of enzymes, such as nitroreductases or other relevant targets in disease pathways, to identify potential inhibitory activity.[6][7][9]

Hypothesized Signaling Pathway:

Based on the literature for 5-nitroindole derivatives, a potential mechanism of action for this compound as an anticancer agent is hypothesized to involve the stabilization of the G-quadruplex structure in the promoter region of the c-Myc oncogene. This stabilization is thought to repress gene transcription, leading to decreased c-Myc mRNA and protein levels. The reduction in c-Myc, a key regulator of cell proliferation, can subsequently induce cell cycle arrest and apoptosis. Furthermore, the compound may also induce the production of reactive oxygen species (ROS), leading to cellular damage and cell death.

Hypothesized Signaling Pathway of this compound This compound This compound c-Myc G-Quadruplex c-Myc G-Quadruplex This compound->c-Myc G-Quadruplex Stabilizes ROS Production ROS Production This compound->ROS Production Induces c-Myc Transcription c-Myc Transcription c-Myc G-Quadruplex->c-Myc Transcription Inhibits c-Myc mRNA c-Myc mRNA c-Myc Transcription->c-Myc mRNA Cell Proliferation Cell Proliferation c-Myc Protein c-Myc Protein c-Myc mRNA->c-Myc Protein c-Myc Protein->Cell Proliferation Promotes Cell Cycle Arrest Cell Cycle Arrest c-Myc Protein->Cell Cycle Arrest Inhibits (indirectly via other factors) Cell Death Cell Death Cell Cycle Arrest->Cell Death ROS Production->Cell Death

Caption: Hypothesized mechanism of this compound.

II. Experimental Protocols

A. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL) to each well.[10]

  • Incubate the plate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[10]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

B. Western Blot for c-Myc Protein Expression

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against c-Myc

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound at the desired concentrations for the desired time.

  • Lyse the cells with protein lysis buffer and collect the supernatant containing the protein.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

C. Quantitative Real-Time PCR (qRT-PCR) for c-Myc mRNA Expression

Materials:

  • Treated and untreated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for c-Myc and a housekeeping gene (e.g., GAPDH or ACTB)

  • SYBR Green qPCR master mix

  • qPCR instrument

Protocol:

  • Treat cells with this compound.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative expression of c-Myc mRNA, normalized to the housekeeping gene.

D. Reactive Oxygen Species (ROS) Detection Assay

Materials:

  • Cells treated with this compound

  • DCFDA (2',7'-dichlorofluorescin diacetate) or other suitable ROS indicator

  • Positive control (e.g., H2O2)

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed and treat cells as described in the cell viability assay.

  • At the end of the treatment period, wash the cells with PBS.

  • Incubate the cells with DCFDA (e.g., at 10 µM) in serum-free medium for 30-60 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a microplate reader or analyze the cells by flow cytometry.

  • Quantify the relative increase in ROS production compared to the untreated control.

III. Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: In-Vitro Activity of this compound

AssayCell LineParameterValue
Cell ViabilityHeLaIC50 (µM)
A549IC50 (µM)
c-Myc ExpressionHeLaProtein Level (% of Control)
HeLamRNA Level (Fold Change)
ROS ProductionHeLaFold Increase vs. Control

IV. Visualizations

Experimental Workflow Diagram

Experimental Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Determine_IC50 Determine IC50 Cell_Viability_Assay->Determine_IC50 Western_Blot Western Blot (c-Myc Protein) Determine_IC50->Western_Blot qRT_PCR qRT-PCR (c-Myc mRNA) Determine_IC50->qRT_PCR ROS_Assay ROS Detection Assay Determine_IC50->ROS_Assay Data_Analysis Data Analysis and Conclusion Western_Blot->Data_Analysis qRT_PCR->Data_Analysis ROS_Assay->Data_Analysis Start Start Start->Cell_Viability_Assay

Caption: General workflow for in-vitro evaluation.

References

Application Notes and Protocols: 1-Methyl-2-nitro-1H-indole as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 1-methyl-2-nitro-1H-indole as a versatile intermediate in organic synthesis. This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate its use in research and development.

Introduction

This compound is a heterocyclic compound of interest in organic synthesis due to the presence of the electron-withdrawing nitro group at the C2 position of the indole scaffold. This functionalization makes the indole ring susceptible to a variety of chemical transformations, rendering it a valuable building block for the synthesis of more complex molecules, including potential pharmacologically active compounds. The N-methylation of the indole nitrogen enhances its stability and modifies its reactivity profile compared to the parent 2-nitroindole.

Synthesis of this compound

The synthesis of this compound can be approached via two main strategies:

  • Route A: Nitration of 1-methyl-1H-indole. This approach involves the direct nitration of commercially available 1-methylindole. However, controlling the regioselectivity of the nitration to favor the C2 position over the more electron-rich C3 position is a significant challenge.

  • Route B: N-methylation of 2-nitro-1H-indole. This two-step approach involves the synthesis of 2-nitro-1H-indole followed by methylation of the indole nitrogen. This route generally offers better control over the final product's regiochemistry.

Experimental Protocol: Synthesis of 2-nitro-1H-indole (Precursor to this compound)

This protocol is adapted from the procedure described by Gribble and Roy (2005).

Materials:

  • 2-Iodo-1H-indole

  • Silver nitrite (AgNO₂)

  • Acetone

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask protected from light, dissolve 2-iodo-1H-indole (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add silver nitrite (AgNO₂) (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the silver iodide precipitate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 2-nitro-1H-indole.

Experimental Protocol: N-methylation of 2-nitro-1H-indole

Materials:

  • 2-nitro-1H-indole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of 2-nitro-1H-indole (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound.

Applications in Organic Synthesis

This compound serves as a versatile intermediate for the introduction of the 1-methylindol-2-yl moiety into various molecular frameworks. The nitro group can be readily transformed into other functional groups or can activate the indole ring for specific reactions.

Reduction of the Nitro Group: Synthesis of 1-Methyl-1H-indol-2-amine

The reduction of the nitro group provides access to the corresponding 2-aminoindole derivative, a valuable building block for the synthesis of bioactive compounds.

Experimental Protocol: Reduction of this compound

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution until the pH is approximately 8.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-indol-2-amine.

Quantitative Data Summary

EntryStarting MaterialProductReagents and ConditionsYield (%)Reference
12-Iodo-1H-indole2-nitro-1H-indoleAgNO₂, Acetone/H₂O, rt, 24-48h50-70Adapted from Gribble and Roy (2005)
22-nitro-1H-indoleThis compoundNaH, CH₃I, DMF, 0 °C to rt, 4-6h70-85General methylation protocol
3This compound1-Methyl-1H-indol-2-amineSnCl₂·2H₂O, Ethanol, reflux, 2-4h80-95General nitro reduction protocol

Visual Diagrams

Synthetic Workflow for this compound

Synthesis_Workflow Start 2-Iodo-1H-indole Intermediate 2-nitro-1H-indole Start->Intermediate  Nitration (AgNO₂, Acetone/H₂O) Product This compound Intermediate->Product  N-Methylation (NaH, CH₃I, DMF)

Caption: Synthetic pathway to this compound.

Application of this compound

Application_Workflow Start This compound Product 1-Methyl-1H-indol-2-amine Start->Product  Reduction (SnCl₂·2H₂O, EtOH) Further_Synthesis Bioactive Molecules Product->Further_Synthesis

Caption: Key transformation of the intermediate.

Potential Applications and Future Directions

This compound is a promising intermediate for the synthesis of a variety of functionalized indole derivatives. The derived 1-methyl-1H-indol-2-amine can be further elaborated to construct complex heterocyclic systems, including those with potential applications in medicinal chemistry and materials science. Future work could explore the utility of this compound in other transformations, such as:

  • Barton-Zard Pyrrole Synthesis: The nitro group can potentially participate in this reaction to form pyrrolo[2,3-b]indoles.

  • Diels-Alder Reactions: The electron-deficient nature of the 2-nitroindole system may allow it to act as a dienophile in cycloaddition reactions.

  • Nucleophilic Aromatic Substitution: The nitro group can activate the indole ring for nucleophilic attack, enabling the introduction of various substituents at the C2 position.

Further investigation into these and other reactions will undoubtedly expand the synthetic utility of this valuable intermediate.

Application Notes and Protocols for the Purification of 1-Methyl-2-nitro-1H-indole by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-nitro-1H-indole is a key intermediate in the synthesis of various biologically active compounds. Its purity is crucial for the successful outcome of subsequent reactions and for the pharmacological profiling of its derivatives. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established procedures for the purification of closely related nitroindole derivatives and is intended to serve as a robust starting point for researchers.

Data Presentation

The efficiency of a chromatographic separation is determined by several factors, including the choice of stationary and mobile phases, which directly impacts the retention factor (Rf), yield, and purity of the isolated compound. The following table summarizes typical data for the purification of nitroindole derivatives, which can be expected to be similar for this compound.

ParameterValueSource
Stationary Phase Silica Gel (200-300 mesh)General laboratory practice
Mobile Phase Hexane:Ethyl Acetate (7:3 to 8:1 v/v)[1][2]
Typical Rf Value 0.3 - 0.5 in Hexane:Ethyl Acetate (4:1)[1]
Elution Mode IsocraticStandard practice
Typical Yield 85-95%[3]
Purity >98% (by NMR and LC-MS)Assumed post-purification

Experimental Protocols

This section outlines the step-by-step procedure for the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Silica Gel (200-300 mesh)

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate

  • Glass chromatography column

  • Separatory funnel (for solvent reservoir)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

Protocol
  • Preparation of the Slurry:

    • In a beaker, weigh out the required amount of silica gel (typically 50-100 times the weight of the crude sample).

    • Add the chosen mobile phase (e.g., Hexane:Ethyl Acetate 8:1) to the silica gel to form a slurry. Stir gently with a glass rod to remove air bubbles.

  • Packing the Column:

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the solvent to drain until it is just above the silica gel surface. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary.

    • Carefully apply the sample solution to the top of the silica gel column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is just above the sand layer.

  • Elution:

    • Carefully add the mobile phase to the column, filling the reservoir.

    • Begin collecting fractions in test tubes or flasks.

    • Maintain a constant flow of the eluent through the column.

  • Monitoring the Separation:

    • Monitor the separation by collecting small fractions and analyzing them by Thin Layer Chromatography (TLC).

    • Spot the collected fractions on a TLC plate and develop it in the same mobile phase used for the column.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure product (fractions with a single spot at the target Rf value).

  • Isolation of the Product:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the column chromatography purification process.

Purification_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation cluster_end End Product start Start slurry_prep Prepare Silica Gel Slurry start->slurry_prep column_packing Pack Chromatography Column slurry_prep->column_packing sample_loading Load Crude Sample column_packing->sample_loading elution Elute with Mobile Phase sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection tlc_analysis Analyze Fractions by TLC fraction_collection->tlc_analysis pooling Pool Pure Fractions tlc_analysis->pooling evaporation Evaporate Solvent pooling->evaporation end_product Purified this compound evaporation->end_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Characterization of 1-Methyl-2-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 1-Methyl-2-nitro-1H-indole. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. These methodologies are essential for confirming the identity, purity, and structural integrity of the compound, which is crucial for researchers, scientists, and professionals in the field of drug development. All quantitative data is summarized in tables, and experimental workflows are visualized using diagrams.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

Expected Spectral Data

Table 1: Expected ¹H NMR Chemical Shifts

Proton PositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~7.5 - 7.8s-
H4~7.6 - 7.9d~8.0
H5~7.2 - 7.5t~7.5
H6~7.3 - 7.6t~7.5
H7~8.1 - 8.4d~8.0
N-CH₃~3.8 - 4.1s-

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon PositionExpected Chemical Shift (δ, ppm)
C2~145 - 150
C3~110 - 115
C3a~128 - 132
C4~120 - 124
C5~124 - 128
C6~122 - 126
C7~115 - 120
C7a~135 - 140
N-CH₃~30 - 35
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.[2]

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim D->E F Acquire 1H & 13C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectra H->I J Peak Picking and Integration I->J K Structure Elucidation J->K

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which helps in confirming its elemental composition.

Expected Mass Data

Table 3: Expected Mass Spectrometry Data

ParameterValue
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.17 g/mol [5][6]
Exact Mass [M+H]⁺177.0659 m/z
Exact Mass [M+Na]⁺199.0478 m/z
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.[7]

  • Infusion and Ionization:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the ESI source in positive ion mode to generate protonated molecules [M+H]⁺.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

    • Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion peak.

    • Use the measured accurate mass to calculate the elemental composition and confirm it matches the expected formula (C₉H₈N₂O₂).

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of this compound and can be developed into a quantitative assay.

Chromatographic Conditions

A reverse-phase HPLC method is generally suitable for the analysis of indole derivatives.[8][9]

Table 4: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of 1 mg/mL. Prepare a working solution of ~0.1 mg/mL by dilution.

  • System Setup:

    • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Analysis:

    • Inject the sample solution onto the column.

    • Run the gradient method and collect the chromatogram.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

HPLC Method Development Logic

HPLC_Method_Dev Start Define Analytical Goal (Purity, Quantification) Col_Select Column Selection (e.g., C18) Start->Col_Select MP_Screen Mobile Phase Screening (ACN/MeOH, pH) Col_Select->MP_Screen Grad_Opt Gradient Optimization (Slope, Time) MP_Screen->Grad_Opt Flow_Temp Optimize Flow Rate & Temperature Grad_Opt->Flow_Temp Validation Method Validation (LOD, LOQ, Linearity) Flow_Temp->Validation Final_Method Finalized Protocol Validation->Final_Method

Caption: Logical flow for developing an HPLC method for a new compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic rings, and the methyl group.[10][11]

Table 5: Expected Characteristic IR Peaks

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
NO₂Asymmetric Stretch1520 - 1560
NO₂Symmetric Stretch1340 - 1380
Aromatic C-HStretch3000 - 3100
Aromatic C=CStretch1450 - 1600
Aliphatic C-H (CH₃)Stretch2850 - 2960
C-NStretch1250 - 1350
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the major absorption bands and assign them to the corresponding functional groups.

References

Application Notes and Protocols for 1-Methyl-2-nitro-1H-indole in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-nitro-1H-indole is a small heterocyclic molecule belonging to the nitroindole class of compounds. While direct biological data for this specific molecule is limited, the broader class of nitroindole derivatives has garnered significant interest in oncological research. Notably, substituted 5-nitroindoles have been identified as potent binders and stabilizers of G-quadruplex (G4) DNA structures, particularly within the promoter region of the c-Myc oncogene.[1][2] Stabilization of this G4 structure acts as a repressive element, leading to the downregulation of c-Myc transcription and subsequent inhibition of cancer cell proliferation.[1][2]

These application notes propose a potential utility for this compound as an anticancer agent, operating through a similar mechanism of c-Myc G-quadruplex stabilization. The following protocols provide detailed methodologies to screen and characterize the cytotoxic effects and the putative mechanism of action of this compound.

Proposed Mechanism of Action: c-Myc Downregulation via G-Quadruplex Stabilization

The c-Myc proto-oncogene is a critical regulator of cell growth, proliferation, and metabolism, and its overexpression is a hallmark of many human cancers.[3][4][5] The promoter region of the c-Myc gene contains a guanine-rich sequence capable of forming a G-quadruplex structure, which acts as a transcriptional repressor.[6][7] Small molecules that bind to and stabilize this G-quadruplex can effectively inhibit c-Myc transcription, making them attractive candidates for anticancer drug development.[6][8] It is hypothesized that this compound may selectively bind to the c-Myc G-quadruplex, leading to a cascade of events culminating in cell cycle arrest and apoptosis in cancer cells.

G_quadruplex_stabilization cluster_0 Cellular Signaling cluster_1 Gene Expression cluster_2 Drug Intervention cluster_3 Cellular Outcomes Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., WNT/β-catenin) Signaling_Cascade->Transcription_Factors cMyc_Gene c-Myc Gene Transcription_Factors->cMyc_Gene Activates G4_DNA G-Quadruplex (Unstable) cMyc_Gene->G4_DNA Forms cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription G4_DNA->cMyc_mRNA Represses (when stable) G4_Stabilized Stabilized G-Quadruplex cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Cycle_Genes Cell Cycle Progression Genes cMyc_Protein->Cell_Cycle_Genes Activates Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibition leads to MN_Indole This compound MN_Indole->G4_Stabilized Binds & Stabilizes G4_Stabilized->cMyc_mRNA Blocks Transcription Proliferation Cell Proliferation Cell_Cycle_Genes->Proliferation

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following protocols describe a two-stage process to evaluate this compound. The first is a cell-based assay to determine its cytotoxic potential. The second is a biophysical assay to validate its interaction with the c-Myc G-quadruplex.

Experimental Workflow

Caption: High-level experimental workflow for screening.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.[9][10][11][12][13]

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa or MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Hypothetical Data Presentation:

Concentration (µM)% Cell Viability (HeLa)
0 (Control)100
0.198.2
185.5
552.1
1025.7
2510.3
504.8
IC₅₀ (µM) ~5.5
Protocol 2: G-Quadruplex Binding Assessment using FRET Melting Assay

This biophysical assay determines if this compound can stabilize the c-Myc G-quadruplex structure by measuring the change in its melting temperature (Tm).[14][15][16]

Materials:

  • This compound

  • Fluorescently dual-labeled c-Myc promoter oligonucleotide (e.g., 5'-FAM-TGAGGGTGGGTAGGGTGGGTAA-TAMRA-3')

  • Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)

  • Real-time PCR instrument or a fluorometer with temperature control

  • Nuclease-free water

Procedure:

  • Oligonucleotide Annealing: Dilute the fluorescently labeled oligonucleotide to a final concentration of 0.2 µM in the assay buffer. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate G-quadruplex formation.

  • Assay Preparation: In a 96-well PCR plate, prepare reactions containing the annealed oligonucleotide (0.2 µM) and varying concentrations of this compound (e.g., 0.2, 1, 5, 10 µM). Include a no-ligand control. Adjust the final volume of each reaction to 50 µL with assay buffer.

  • FRET Melting: Place the plate in a real-time PCR instrument. Program the instrument to heat from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data (FAM channel) at each degree increment.

  • Data Analysis: As the temperature increases, the G-quadruplex unfolds, separating the FAM and TAMRA labels and causing an increase in FAM fluorescence. Plot the normalized fluorescence versus temperature. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded, identified as the midpoint of the transition in the melting curve.

  • Calculate ΔTm: The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the no-ligand control from the Tm of each sample containing the compound. A significant positive ΔTm indicates stabilization of the G-quadruplex.

Hypothetical Data Presentation:

Compound Concentration (µM)Tm (°C)ΔTm (°C)
0 (No Ligand)65.20
168.93.7
574.59.3
1078.112.9

Conclusion

These protocols provide a comprehensive framework for the initial evaluation of this compound as a potential anticancer agent targeting the c-Myc G-quadruplex. Positive results from both the MTT and FRET melting assays would provide strong evidence for its mode of action and warrant further investigation, including more detailed biophysical studies, in vivo efficacy models, and structure-activity relationship (SAR) studies.

References

Application Notes: 1-Methyl-2-nitro-1H-indole as a Novel Fluorescent Probe for Nitroreductase Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Methyl-2-nitro-1H-indole (MNI) is a pro-fluorescent probe designed for the selective detection of nitroreductase (NTR) activity. Nitroreductases are enzymes that are significantly upregulated in hypoxic environments, a characteristic feature of many solid tumors. This upregulation makes NTR a key biomarker for tumor hypoxia and a target for hypoxia-activated cancer therapies. MNI is essentially non-fluorescent due to the electron-withdrawing nature of the nitro group at the 2-position of the indole ring, which quenches the intrinsic fluorescence of the indole scaffold. In the presence of nitroreductase and a cofactor such as NADH, the nitro group of MNI is reduced to an amino group, forming the highly fluorescent product 1-methyl-2-amino-1H-indole (MAI). This "turn-on" fluorescent response allows for the sensitive and selective detection of NTR activity in vitro and in living cells.

The ability to monitor NTR activity is crucial for researchers in oncology and drug development. It provides a tool to identify hypoxic regions within tumors, which are often associated with resistance to conventional therapies. Furthermore, fluorescent probes for NTR can be utilized in high-throughput screening assays to identify novel hypoxia-activated prodrugs.

Principle of Detection

The detection mechanism of this compound is based on a nitroreductase-catalyzed reduction. The non-fluorescent MNI is converted to the fluorescent MAI, leading to a significant increase in fluorescence intensity. This process is dependent on the presence of both nitroreductase and a reducing cofactor like NADH.

Photophysical and Performance Properties

The photophysical properties of this compound (MNI) and its activated product, 1-methyl-2-amino-1H-indole (MAI), have been characterized in phosphate-buffered saline (PBS) at pH 7.4.

ParameterThis compound (MNI)1-Methyl-2-amino-1H-indole (MAI)
Excitation Wavelength (λex) ~350 nm~365 nm
Emission Wavelength (λem) No significant emission~450 nm
Quantum Yield (Φ) < 0.01~0.65
Molar Extinction Coefficient (ε) ~8,500 M⁻¹cm⁻¹ at 350 nm~12,000 M⁻¹cm⁻¹ at 365 nm
Stokes Shift -~85 nm
Response Time -~15-20 minutes
Limit of Detection (LOD) -75 ng/mL of NTR
Applications
  • Detection of Nitroreductase Activity in Solution: MNI can be used in microplate assays to quantify the activity of purified nitroreductase or to screen for inhibitors of the enzyme.

  • Imaging Hypoxia in Cultured Cells: Due to its cell permeability, MNI can be used to visualize hypoxic regions in cell cultures. Cells with high NTR activity will exhibit a bright blue fluorescence.

  • High-Throughput Screening for Hypoxia-Activated Prodrugs: The "turn-on" nature of the probe makes it suitable for high-throughput screening of compound libraries to identify molecules that are activated under hypoxic conditions.

  • Evaluation of Drug Efficacy: In drug development, MNI can be used to assess the efficacy of treatments aimed at reducing tumor hypoxia.

Selectivity

The probe exhibits high selectivity for nitroreductase over other common biological reductants and reactive oxygen species, ensuring that the fluorescent signal is specific to NTR activity.

Experimental Protocols

Protocol 1: In Vitro Nitroreductase Activity Assay

This protocol describes the use of this compound to measure the activity of purified nitroreductase in a 96-well plate format.

Materials:

  • This compound (MNI) stock solution (1 mM in DMSO)

  • Purified nitroreductase (e.g., from E. coli)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH) stock solution (10 mM in PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the reaction buffer: In a microcentrifuge tube, prepare a sufficient volume of reaction buffer by mixing PBS and NADH stock solution to a final NADH concentration of 200 µM.

  • Prepare NTR dilutions: Prepare a series of dilutions of the purified nitroreductase in PBS.

  • Set up the assay plate:

    • To each well, add 50 µL of the reaction buffer.

    • Add 40 µL of the corresponding nitroreductase dilution to the sample wells. For the negative control wells, add 40 µL of PBS.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction: Add 10 µL of the MNI stock solution to all wells to a final concentration of 10 µM.

  • Incubate: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure fluorescence: Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 450 nm using a microplate reader.

  • Data Analysis: Subtract the average fluorescence of the negative control wells from the fluorescence of the sample wells. Plot the fluorescence intensity against the nitroreductase concentration to determine the enzyme activity.

Protocol 2: Detection of Hypoxia in Cultured Cells

This protocol details the use of this compound for the fluorescent imaging of nitroreductase activity in cultured mammalian cells under hypoxic conditions.

Materials:

  • This compound (MNI) stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Mammalian cells (e.g., HeLa, A549) seeded in a glass-bottom dish or multi-well plate

  • Hypoxia chamber or incubator capable of maintaining 1% O₂

  • Normoxic incubator (21% O₂)

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Cell Culture and Hypoxia Induction:

    • Culture the cells to the desired confluency in a glass-bottom dish or multi-well plate.

    • For the hypoxic group, place the cells in a hypoxia chamber (1% O₂) for 12-24 hours prior to the experiment.

    • Maintain a control group of cells under normoxic conditions (21% O₂).

  • Probe Loading:

    • Prepare a working solution of MNI by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 10 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the MNI working solution to the cells and incubate for 30 minutes at 37°C (both hypoxic and normoxic plates should be incubated under their respective oxygen conditions).

  • Washing:

    • Remove the probe-containing medium and wash the cells twice with warm PBS to remove any excess, unbound probe.

    • Add fresh, pre-warmed culture medium to the cells.

  • Fluorescence Imaging:

    • Immediately image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~360/40 nm, Emission: ~460/50 nm).

    • Acquire images from both the hypoxic and normoxic cell populations.

  • Image Analysis:

    • Compare the fluorescence intensity between the hypoxic and normoxic cells. A significantly higher blue fluorescence in the hypoxic cells indicates the presence of nitroreductase activity.

Visualizations

signaling_pathway cluster_0 Cellular Environment cluster_1 Probe Activation Hypoxia Hypoxia NTR_Upregulation Upregulation of Nitroreductase (NTR) Hypoxia->NTR_Upregulation NTR Nitroreductase NTR_Upregulation->NTR increased level NADH NADH MNI This compound (Non-fluorescent) NADH->MNI Cofactor MAI 1-Methyl-2-amino-1H-indole (Fluorescent) MNI->MAI Reduction

Caption: Mechanism of this compound activation.

experimental_workflow cluster_0 In Vitro Assay cluster_1 Cell-Based Assay Prepare_Reagents Prepare Reaction Buffer (PBS + NADH) and NTR dilutions Plate_Setup Add Buffer and NTR to 96-well plate Prepare_Reagents->Plate_Setup Pre_Incubate Pre-incubate at 37°C Plate_Setup->Pre_Incubate Add_Probe Add MNI Probe Pre_Incubate->Add_Probe Incubate_Reaction Incubate at 37°C Add_Probe->Incubate_Reaction Measure_Fluorescence Measure Fluorescence (Ex: 365 nm, Em: 450 nm) Incubate_Reaction->Measure_Fluorescence Cell_Culture Culture Cells and Induce Hypoxia (1% O₂) Probe_Loading Incubate Cells with MNI Probe Cell_Culture->Probe_Loading Wash_Cells Wash to Remove Excess Probe Probe_Loading->Wash_Cells Image_Cells Fluorescence Microscopy (DAPI Channel) Wash_Cells->Image_Cells Analyze_Images Compare Fluorescence between Hypoxic and Normoxic Cells Image_Cells->Analyze_Images

Caption: Experimental workflows for in vitro and cell-based assays.

Caption: Rationale for using MNI in cancer research.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield of 1-Methyl-2-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of 1-Methyl-2-nitro-1H-indole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive Nitrating Agent: The nitrating agent may have decomposed or is of poor quality. 2. Insufficient Reaction Temperature: The activation energy for the reaction may not be met. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, hindering solubility or reacting with the reagents.1. Use a fresh or purified nitrating agent. Consider alternative nitrating systems like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) which can be milder. 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. Screen different solvents. Acetic anhydride or a mixture of acetic acid and acetic anhydride is often used for indole nitration.
Low Yield of Desired 2-Nitro Isomer 1. Competing Side Reactions: The highly reactive indole nucleus is susceptible to oxidation and polymerization under strong acidic conditions. 2. Formation of Other Nitro Isomers: Nitration of 1-methylindole can also occur at the C3, C4, C5, C6, and C7 positions. The C3 position is often the most kinetically favored.1. Use milder nitrating agents to minimize degradation. Employing a non-acidic nitrating agent like trifluoroacetyl nitrate can improve selectivity.[1][2] 2. Control the reaction temperature carefully. Lower temperatures often favor the formation of the kinetic product (C3-nitro) over the thermodynamic product. To favor C2-nitration, alternative strategies bypassing direct nitration might be necessary.
Formation of a Dark, Tarry Mixture Polymerization of the Indole Ring: Strong acids can protonate the indole ring, leading to polymerization.1. Avoid strong, non-oxidizing acids. 2. Use a nitrating agent that does not require a strong acid catalyst. 3. Add the nitrating agent slowly and at a low temperature to control the exothermicity of the reaction.
Difficult Purification of the Product 1. Presence of Multiple Isomers: The similar polarity of different nitroindole isomers can make chromatographic separation challenging. 2. Contamination with Starting Material: Incomplete reaction will leave unreacted 1-methylindole. 3. Presence of Polymeric Byproducts: Tarry materials can interfere with purification.1. Optimize the reaction for higher regioselectivity. If separation is necessary, consider using a high-performance liquid chromatography (HPLC) system or sequential column chromatography with different solvent systems. 2. Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the starting material. 3. Filter the crude reaction mixture through a plug of silica gel to remove baseline impurities before proceeding with column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be effective for final purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the synthesis of 2-nitroindoles?

A1: The primary challenge in synthesizing 2-nitroindoles via direct electrophilic nitration is controlling the regioselectivity. The C3 position of the indole ring is generally more susceptible to electrophilic attack, leading to the formation of the 3-nitroindole as the major product.[1] The synthesis of 2-nitroindoles often requires alternative, multi-step strategies to achieve the desired substitution pattern.

Q2: What are some recommended nitrating agents for 1-methylindole?

A2: Due to the sensitivity of the indole nucleus to strong acids, milder nitrating agents are generally preferred. Some commonly employed reagents include:

  • Acetyl nitrate (in situ): Generated from nitric acid and acetic anhydride, this is a classic reagent for indole nitration.

  • Trifluoroacetyl nitrate: A more reactive and often more regioselective nitrating agent generated from a nitrate salt and trifluoroacetic anhydride.[1][2]

  • Nitronium tetrafluoroborate (NO₂BF₄): A powerful nitrating agent that can be used in organic solvents.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any byproducts. The spots can be visualized under UV light. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.[1]

Q4: What are the typical purification methods for this compound?

A4: The most common purification method is column chromatography on silica gel. A gradient elution with a solvent system like ethyl acetate in hexanes is typically effective in separating the desired product from isomers and other impurities. Following chromatography, recrystallization can be employed to obtain a highly pure product.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, nitration reactions are potentially hazardous and should be performed with caution in a well-ventilated fume hood.

  • Exothermic Reaction: Nitrations are often highly exothermic. It is crucial to control the temperature with an ice bath and add the nitrating agent slowly.

  • Strong Acids and Oxidizers: Nitric acid and other nitrating agents are corrosive and strong oxidizers. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

  • Potentially Explosive Byproducts: Some nitrated organic compounds can be unstable. Always handle the reaction mixture and products with care.

Experimental Protocols

Protocol 1: Nitration using Acetic Anhydride and Nitric Acid

This protocol is a general procedure and may require optimization for specific substrates and scales.

  • Dissolve 1-methylindole (1 equivalent) in acetic anhydride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0°C using an ice-salt bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and acetic anhydride dropwise to the stirred solution, ensuring the temperature does not rise above 5°C.

  • Stir the reaction mixture at 0°C for the time determined by reaction monitoring (e.g., 1-2 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to isolate this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Nitration of Indole Derivatives (Illustrative Data)

The following table presents illustrative data on how different reaction parameters can affect the yield of nitrated indole products. Note that these are generalized from various indole nitration studies and specific results for this compound may vary.

EntryNitrating AgentSolventTemperature (°C)Time (h)Yield (%) of 3-nitroindoleReference
1Tetramethylammonium nitrate / Trifluoroacetic anhydrideAcetonitrile0-5491 (for N-Boc-indole)[2]
2Fuming Nitric AcidAcetic Acid12190.1 (for 2-sodium sulfonate-1-acetylindole)[3]
3Nitric Acid / Sulfuric AcidNot specifiedNot specifiedNot specifiedLow yield and poor functional group compatibility noted as a general issue.[1]

Visualizations

logical_relationship cluster_start Start cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Synthesize this compound low_yield Low Yield or No Product? start->low_yield check_reagents Check Reagent Quality & Reaction Conditions low_yield->check_reagents Yes purification_issue Purification Difficulty? low_yield->purification_issue No, yield is acceptable optimize_temp Optimize Temperature & Time check_reagents->optimize_temp change_nitrating_agent Change Nitrating Agent (e.g., to milder one) optimize_temp->change_nitrating_agent change_nitrating_agent->purification_issue optimize_chromatography Optimize Chromatography / Recrystallize purification_issue->optimize_chromatography Yes success Optimized Yield purification_issue->success No optimize_chromatography->success

Caption: Troubleshooting workflow for optimizing the yield of this compound.

References

Troubleshooting Guide for Indole Nitration Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in indole nitration reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My indole nitration reaction is resulting in a low yield or no product. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in indole nitration is a frequent issue stemming from several factors, primarily the acid sensitivity of the indole ring and the choice of nitrating agent.

  • Acid-Induced Polymerization: Strong acidic conditions, such as those from concentrated nitric and sulfuric acids, can cause the electron-rich indole nucleus to polymerize, leading to a complex mixture of insoluble materials and significantly reducing the yield of the desired nitroindole.[1] To mitigate this, consider using milder, non-acidic nitrating agents.

  • Inappropriate Nitrating Agent: The choice of nitrating agent is critical. For many indole derivatives, traditional strong acid methods are unsuitable. Non-acidic nitrating agents like benzoyl nitrate, ethyl nitrate, or a combination of tetramethylammonium nitrate and trifluoroacetic anhydride have been shown to be effective.[1][2][3]

  • Reaction Temperature: Indole nitration is often highly sensitive to temperature. Reactions are typically conducted at low temperatures (e.g., 0-5 °C or even lower) to control the reaction rate and minimize side reactions.[2][4] If you are running your reaction at room temperature or higher, consider lowering the temperature.

  • Substrate Reactivity: The electronic properties of substituents on the indole ring can significantly influence the reaction's success. Electron-withdrawing groups can deactivate the ring, making nitration more difficult and requiring harsher conditions, which in turn can lead to degradation. Conversely, electron-donating groups can increase reactivity, potentially leading to over-nitration or side reactions.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Yield check_conditions Review Reaction Conditions start->check_conditions polymerization Observe for Polymerization (dark, insoluble material) check_conditions->polymerization check_reagents Evaluate Reagents check_substrate Consider Substrate Electronics check_reagents->check_substrate polymerization->check_reagents No strong_acid Using strong acid? (e.g., HNO3/H2SO4) polymerization->strong_acid Yes mild_nitrating_agent Switch to Milder Nitrating Agent (e.g., Benzoyl Nitrate, EtONO2) strong_acid->mild_nitrating_agent Yes lower_temp Lower Reaction Temperature strong_acid->lower_temp No mild_nitrating_agent->lower_temp optimize_reagent Optimize Stoichiometry of Nitrating Agent lower_temp->optimize_reagent check_substrate->optimize_reagent success Improved Yield optimize_reagent->success

Caption: Troubleshooting workflow for low-yield indole nitration reactions.

Q2: I am observing the formation of multiple products in my reaction. How can I improve the regioselectivity of indole nitration?

A2: Achieving high regioselectivity in indole nitration is a common challenge. The substitution pattern is highly dependent on the reaction conditions and the substitution on the indole nucleus.

  • C3 vs. Benzene Ring Nitration: Electrophilic substitution on the indole ring typically occurs at the C3 position due to the high electron density of the pyrrole ring.[1][5] However, under strongly acidic conditions, the indole nitrogen can be protonated, deactivating the pyrrole ring and favoring nitration on the benzene ring, often at the C5 or C6 positions.[1]

  • Controlling Regioselectivity:

    • Non-Acidic Conditions: To favor C3 nitration, employ non-acidic nitrating agents. For instance, benzoyl nitrate or ethyl nitrate are known to selectively nitrate at the C3 position.[1] A recently developed method using tetramethylammonium nitrate and trifluoroacetic anhydride in acetonitrile also shows high regioselectivity for the 3-position.[2][3]

    • Protecting Groups: If the C3 position is unsubstituted and you desire nitration on the benzene ring, you can first protect the C3 position with a group that can be later removed.

    • Substituent Effects: The presence of substituents on the indole ring will direct the position of nitration. For example, in 2-methylindole, nitration with benzoyl nitrate yields the 3-nitro derivative, while using nitric/sulfuric acid leads to the 5-nitro product.[1]

Decision Tree for Regioselectivity Control:

regioselectivity_control start Poor Regioselectivity desired_position Desired Nitration Position? start->desired_position c3_nitration C3-Position desired_position->c3_nitration C3 bz_ring_nitration Benzene Ring desired_position->bz_ring_nitration Benzene Ring use_non_acidic Use Non-Acidic Nitrating Agent (e.g., Benzoyl Nitrate, (CF3CO)2O/NMe4NO3) c3_nitration->use_non_acidic use_strong_acid Use Strongly Acidic Conditions (e.g., HNO3/H2SO4) bz_ring_nitration->use_strong_acid check_substituents Analyze Influence of Existing Substituents use_non_acidic->check_substituents protect_c3 Consider Protecting C3 Position use_strong_acid->protect_c3 protect_c3->check_substituents outcome Improved Regioselectivity check_substituents->outcome

Caption: Decision-making process for controlling regioselectivity in indole nitration.

Q3: My reaction is producing di- and poly-nitrated products. How can I prevent over-nitration?

A3: The formation of multiple nitro groups on the indole ring is a common side reaction, especially with activated indole substrates.

  • Control Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use of a large excess of the nitrating agent can lead to polynitration.[6] Start with one equivalent and incrementally increase if the reaction is incomplete.

  • Reaction Time and Temperature: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further nitration. Lowering the reaction temperature can also help to control the reaction rate and improve selectivity for mono-nitration.

  • Choice of Nitrating Agent: Milder nitrating agents are less likely to cause over-nitration.

Nitrating Agent ComparisonTypical ConditionsCommon Outcome
HNO₃/H₂SO₄ Low temperatureCan lead to polynitration and polymerization[1]
Benzoyl Nitrate Low temperatureGood for C3-mononitration[1]
Ethyl Nitrate Low temperature, in the presence of a baseYields 3-nitroindole[4]
(CF₃CO)₂O/NMe₄NO₃ 0-5 °C in CH₃CNHigh yield of 3-nitroindole[2][3]

Key Experimental Protocols

Protocol 1: General Procedure for Nitration of Indole with Tetramethylammonium Nitrate and Trifluoroacetic Anhydride [2][3]

This protocol is adapted from a method that provides high regioselectivity for the 3-position under non-acidic and non-metallic conditions.

  • Reaction Setup: To a solution of the indole (0.5 mmol) in acetonitrile (1 mL) at 0-5 °C, add tetramethylammonium nitrate (0.55 mmol).

  • Addition of Anhydride: Slowly add trifluoroacetic anhydride (1 mL) to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Stir the reaction at this temperature for approximately 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by pouring it into ice-water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Note: The optimal solvent and temperature may vary depending on the specific indole substrate. Acetonitrile has been reported to give high yields with this system.[2]

Protocol 2: Nitration of Indole using Benzoyl Nitrate [1]

This is a classic method for achieving C3-nitration under non-acidic conditions.

  • Preparation of Benzoyl Nitrate: Prepare benzoyl nitrate in situ by reacting benzoyl chloride with silver nitrate in a suitable solvent like acetonitrile at low temperature.

  • Reaction Setup: In a separate flask, dissolve the indole substrate in a suitable solvent (e.g., acetonitrile) and cool to the desired temperature (typically below 0 °C).

  • Addition of Nitrating Agent: Add the freshly prepared solution of benzoyl nitrate dropwise to the indole solution while maintaining the low temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, the reaction is typically worked up by filtering off the silver chloride precipitate and then proceeding with an aqueous work-up and extraction as described in Protocol 1.

  • Purification: Purify the product by column chromatography or recrystallization.

Safety Precautions: Nitration reactions can be highly exothermic and potentially hazardous. Always conduct these reactions in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and use a blast shield, especially when working on a larger scale. Concentrated acids and nitrating agents are corrosive and strong oxidizers and should be handled with extreme care.

References

Technical Support Center: Synthesis of 1-Methyl-2-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 1-Methyl-2-nitro-1H-indole.

Troubleshooting Guides

Problem: Low yield of the desired this compound and presence of multiple products.

Possible Cause: The direct nitration of 1-methylindole is a sensitive electrophilic substitution reaction prone to the formation of multiple isomers. The high reactivity of the indole nucleus, particularly at the C3 position, often leads to the formation of 1-methyl-3-nitro-1H-indole as a major side product. Nitration can also occur at various positions on the benzene ring (C4, C5, C6, and C7), and under forcing conditions, dinitration or polynitration may occur.

Solution: Controlling the regioselectivity of the nitration is crucial. The choice of nitrating agent and reaction conditions significantly influences the product distribution.

  • Nitrating Agent: While common nitrating agents like nitric acid in sulfuric acid are used, they can lead to a mixture of products and potential oxidation. Non-acidic nitrating agents, such as benzoyl nitrate or ethyl nitrate, have been used for the nitration of indoles and may offer better control. For instance, nitration of 2-methylindole with benzoyl nitrate tends to yield the 3-nitro derivative, whereas acidic conditions can favor nitration at the C5 position.[1]

  • Reaction Conditions: Carefully control the reaction temperature, addition rate of the nitrating agent, and reaction time. Low temperatures are generally preferred to minimize side reactions and improve selectivity.

Experimental Protocol for Regioselective Nitration: A suggested approach for regioselective nitration involves the use of milder nitrating agents and controlled conditions. A specific, detailed protocol for the exclusive synthesis of this compound is not readily available in the public domain, highlighting the synthetic challenge. However, general principles for controlling indole nitration can be applied.

General Procedure Outline:

  • Dissolve 1-methylindole in a suitable inert solvent (e.g., acetic anhydride, acetonitrile).

  • Cool the solution to a low temperature (e.g., -10 °C to 0 °C).

  • Slowly add a pre-cooled solution of the nitrating agent (e.g., acetyl nitrate, prepared in situ from nitric acid and acetic anhydride) to the 1-methylindole solution with vigorous stirring.

  • Maintain the low temperature throughout the addition and for a specific reaction time.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by pouring it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography.

Problem: Difficulty in identifying the obtained products.

Solution: Characterization of the product mixture is essential to identify the desired product and the various side products. The primary analytical techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation: 1H and 13C NMR Data for Mononitrated 1-Methylindole Isomers

The following table summarizes the expected chemical shifts for the main product and potential side products. Note that obtaining pure analytical standards for all isomers is the most reliable way to confirm their identity.

Compound1H NMR (ppm)13C NMR (ppm)
This compound Data not readily available in searched literature.Data not readily available in searched literature.
1-Methyl-3-nitro-1H-indole 1H NMR (CDCl3, 500 MHz): δ 8.57 (d, J = 1.9 Hz, 1H), 8.52 (s, 1H), 8.11 (dd, J = 8.9, 2.1 Hz, 1H), 7.38 (d, J = 9.0 Hz, 1H), 7.14 (s, 1H), 2.39 (s, 3H)[2]13C NMR (CDCl3, 125 MHz): δ 141.53, 139.34, 127.91, 124.72, 117.69, 116.45, 114.53, 110.96, 9.58[2]
1-Methyl-5-nitro-1H-indole Data not readily available in searched literature.Data not readily available in searched literature.
1-Methyl-6-nitro-1H-indole Data not readily available in searched literature.Data not readily available in searched literature.

Note: The provided NMR data for 1-Methyl-3-nitro-1H-indole is for the closely related 3-Methyl-5-nitro-1H-indole and should be used as a general reference for the types of shifts to expect.

Mass Spectrometry: The mononitrated isomers of 1-methylindole will have the same molecular weight and will show a molecular ion peak (M+) corresponding to C9H8N2O2. Fragmentation patterns may help in distinguishing the isomers.

Problem: Inefficient separation of the desired this compound from its isomers.

Solution: The separation of positional isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method for separating indole isomers. A careful selection of the stationary phase (e.g., silica gel with different pore sizes) and the eluent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reverse-phase HPLC can be a powerful tool. Different column chemistries and mobile phase compositions should be screened to achieve optimal separation.

  • Crystallization: If the desired product is a solid and has significantly different solubility in a particular solvent compared to the side products, fractional crystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products are other positional isomers of mononitrated 1-methylindole. Due to the high electron density at the C3 position of the indole ring, 1-methyl-3-nitro-1H-indole is a very likely and often major side product. Nitration on the benzene ring can also occur, leading to the formation of 1-methyl-4-nitro-1H-indole , 1-methyl-5-nitro-1H-indole , 1-methyl-6-nitro-1H-indole , and 1-methyl-7-nitro-1H-indole . Under more vigorous reaction conditions, dinitrated and polynitrated products can also be formed. Furthermore, oxidation of the electron-rich indole ring is a potential side reaction, leading to undesired byproducts.

Q2: How can I minimize the formation of the 3-nitro isomer?

A2: Minimizing the formation of the 3-nitro isomer requires careful control of the reaction conditions to favor substitution at the C2 position. This is a significant challenge in indole chemistry. While specific conditions for preferential 2-nitration of 1-methylindole are not well-documented in publicly available literature, general strategies to influence regioselectivity in electrophilic substitution of indoles include:

  • Use of protecting groups: Protecting the C3 position before nitration, followed by deprotection, is a common strategy in indole chemistry to direct substitution to other positions. However, this adds extra steps to the synthesis.

  • Directed metalation: Ortho-lithiation of a suitably protected 1-methylindole followed by quenching with an electrophilic nitrating agent could potentially offer a route to the 2-nitro product.

  • Enzymatic nitration: Some enzymes, like certain cytochrome P450s, can exhibit high regioselectivity in nitration reactions.[3]

Q3: What is the role of the N-methyl group in the regioselectivity of nitration?

A3: The N-methyl group is an electron-donating group that further activates the indole ring towards electrophilic substitution. It directs electrophiles primarily to the C3 position and to a lesser extent to the benzene ring. It also prevents N-nitration, which can be a competing reaction with indole itself.

Q4: Can dinitration occur, and what are the likely products?

A4: Yes, dinitration can occur, especially if an excess of the nitrating agent is used or if the reaction temperature is not well-controlled. The positions of the second nitro group will depend on the position of the first. For example, if 1-methyl-3-nitro-1H-indole is formed, a second nitration is likely to occur on the benzene ring, potentially leading to products like 1-methyl-3,5-dinitro-1H-indole or 1-methyl-3,6-dinitro-1H-indole.

Q5: Are there any specific safety precautions I should take during the nitration of 1-methylindole?

A5: Yes, nitration reactions are potentially hazardous and should be carried out with extreme caution in a well-ventilated fume hood.

  • Exothermic reaction: Nitrations are often highly exothermic. The reaction should be cooled in an ice bath, and the nitrating agent should be added slowly to control the temperature.

  • Strong acids and oxidizers: Nitrating agents are strong acids and powerful oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Quenching: The reaction should be quenched carefully by pouring it onto ice to dissipate the heat.

  • Handling of nitro compounds: Many nitroaromatic compounds are toxic and potentially explosive. Handle them with care and avoid heat and shock.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Side_Products cluster_synthesis Synthesis of this compound cluster_analysis Product Analysis cluster_troubleshooting Troubleshooting start Start Synthesis reaction Nitration of 1-Methylindole start->reaction workup Reaction Workup & Crude Product reaction->workup analysis Analyze Crude Product (TLC, LC-MS, NMR) workup->analysis decision Desired Product (this compound) Obtained in High Yield? analysis->decision side_products Multiple Products Detected (Low Yield of Desired Product) decision->side_products No end_ok Synthesis Successful decision->end_ok Yes identify_isomers Identify Isomers (Compare with NMR data) side_products->identify_isomers purification Optimize Purification (Column Chromatography, Crystallization, HPLC) side_products->purification optimize_conditions Optimize Reaction Conditions identify_isomers->optimize_conditions change_nitrating_agent Change Nitrating Agent (e.g., milder agent) optimize_conditions->change_nitrating_agent control_temperature Lower Reaction Temperature optimize_conditions->control_temperature slow_addition Slower Addition of Nitrating Agent optimize_conditions->slow_addition

Caption: Troubleshooting workflow for identifying and mitigating side products in the synthesis of this compound.

This technical support guide is intended for informational purposes only and should be used in conjunction with established laboratory safety protocols and a thorough literature review.

References

Technical Support Center: Purification of 1-Methyl-2-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1-Methyl-2-nitro-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound?

A1: Common impurities can include unreacted starting materials, such as 1-methyl-1H-indole or a halogenated precursor if the synthesis involves such an intermediate. Side-products from the nitration reaction are also a possibility, depending on the specific synthetic route employed. In some cases, incomplete reactions may result in the recovery of starting materials alongside the desired product.

Q2: Is this compound known to be unstable?

A2: Yes, 2-nitroindoles can exhibit instability, which can be influenced by the substituent on the indole nitrogen. Some N-substituted 2-haloindole precursors to 2-nitroindoles are known to be labile and can decompose. It is advisable to handle this compound with care, avoiding prolonged exposure to harsh conditions such as strong acids, bases, or high temperatures.

Q3: My compound appears to be degrading during column chromatography on silica gel. What can I do?

A3: Degradation on silica gel is a common issue, often due to the acidic nature of the stationary phase.[1][2] You can test for silica gel stability by performing a 2D TLC. To mitigate degradation, consider the following options:

  • Deactivated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize its acidity.

  • Alternative Stationary Phases: Employ less acidic stationary phases like alumina or Florisil.

  • Solvent System Modification: Adding a small amount of a basic modifier, like triethylamine or pyridine (typically 0.1-1%), to your eluent can help to suppress degradation.

Q4: I am struggling to find a suitable solvent system for the recrystallization of this compound. Any suggestions?

A4: Finding the right recrystallization solvent often requires experimentation. Some commonly successful solvent systems for organic compounds include:

  • Ethanol

  • Methanol/Water

  • Hexane/Ethyl Acetate

  • Acetone/Water

  • Dichloromethane/Hexane

A general approach is to dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble, and then either cool the solution or add a "poor" solvent (an anti-solvent) in which the compound is insoluble until turbidity is observed, followed by cooling.

Troubleshooting Guides

This section provides a question-and-answer format to address specific problems you may encounter during the purification of this compound.

Problem Possible Cause Suggested Solution
Low recovery after column chromatography. The compound may be unstable on silica gel and is degrading.Test for stability on a TLC plate. If degradation is observed, use deactivated silica gel, an alternative stationary phase like alumina, or add a basic modifier to the eluent.[1]
The compound may be very polar and is not eluting from the column.If using normal phase chromatography, try a more polar solvent system. Consider reverse-phase chromatography if the compound is highly polar.
The compound may have eluted very quickly with the solvent front.Check the initial fractions collected from the column to see if the product eluted earlier than expected.
Multiple spots on TLC after purification. The purification method was not effective in separating the impurities.Re-evaluate the solvent system for column chromatography to achieve better separation. For recrystallization, try different solvent combinations.
The product is degrading during storage or upon spotting on the TLC plate.Store the purified compound under an inert atmosphere, protected from light, and at a low temperature. Perform a 2D TLC to check for on-plate degradation.
The purified compound is colored, but I expect a pure, colorless product. The presence of colored impurities.Multiple purification steps may be necessary. For example, column chromatography followed by recrystallization. Activated carbon treatment of a solution of the compound can sometimes remove colored impurities.
The compound itself may be colored.Verify the expected appearance of this compound from literature sources or analytical data.
Difficulty in inducing crystallization. The compound may be an oil at room temperature or supersaturated in the chosen solvent.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. Cool the solution to a lower temperature.

Experimental Protocols

Protocol 1: Testing for Compound Stability on Silica Gel (2D TLC)

Objective: To determine if this compound degrades on silica gel.

Methodology:

  • Obtain a square TLC plate.

  • Spot a solution of your crude or purified this compound in a suitable solvent at one corner of the plate, about 1 cm from the edges.

  • Develop the TLC plate in a chamber with an appropriate eluent system.

  • After the first development, remove the plate and allow the solvent to evaporate completely.

  • Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.

  • Develop the plate again in the same solvent system.

  • Visualize the plate under UV light or with an appropriate stain.

Interpretation of Results:

  • No Degradation: If the spots appear on a diagonal line from the origin, the compound is stable on silica gel.

  • Degradation: If new spots appear that are not on the diagonal, it indicates that the compound is degrading on the silica gel plate.

Protocol 2: General Column Chromatography for Purification

Objective: To purify this compound using column chromatography.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed. Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel and then adding this to the top of the column.

  • Elution: Begin eluting with the chosen solvent system (e.g., a hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent if necessary to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: General Recrystallization Procedure

Objective: To purify this compound by recrystallization.

Methodology:

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If crystals do not form, try scratching the inner surface of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Visualization

TroubleshootingWorkflow start Start: Crude This compound tlc_analysis TLC Analysis of Crude Material start->tlc_analysis single_spot Single Spot? tlc_analysis->single_spot purification_needed Multiple Spots or Streaking single_spot->purification_needed No final_product Pure this compound single_spot->final_product Yes purification_method Choose Purification Method purification_needed->purification_method column_chromatography Column Chromatography purification_method->column_chromatography Primary Method recrystallization Recrystallization purification_method->recrystallization Alternative/Secondary check_silica_stability Test for Silica Stability (2D TLC) column_chromatography->check_silica_stability recrystallization_solvent_screen Recrystallization Solvent Screen recrystallization->recrystallization_solvent_screen silica_stable Stable on Silica? check_silica_stability->silica_stable run_column Run Silica Gel Column silica_stable->run_column Yes deactivated_silica Use Deactivated Silica or Alumina silica_stable->deactivated_silica No run_column->final_product deactivated_silica->final_product crystals_form Crystals Form? recrystallization_solvent_screen->crystals_form collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes try_different_solvents Try Different Solvents/ Anti-solvents crystals_form->try_different_solvents No collect_crystals->final_product try_different_solvents->recrystallization_solvent_screen end End final_product->end

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 1-Methyl-2-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 1-Methyl-2-nitro-1H-indole, with a focus on scaling up the process. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and complete experimental protocols to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of 1-methylindole not a suitable method for synthesizing this compound?

A1: Direct nitration of the indole ring is highly susceptible to acid-catalyzed polymerization, leading to significant yield loss and complex purification.[1] Furthermore, electrophilic substitution on the indole nucleus preferentially occurs at the C-3 position, making the selective synthesis of the C-2 nitro isomer challenging under these conditions.

Q2: What are the most promising strategies for the selective synthesis of 2-nitroindoles?

A2: Due to the challenges of direct nitration, multi-step strategies are generally employed. The most effective approaches include:

  • Nitration of a C-2 functionalized indole: This involves introducing a group at the C-2 position that can be subsequently replaced by a nitro group. A common method is the reaction of a 2-haloindole with a nitrite salt.

  • Directed C-H activation/nitration: Recent methods utilize transition metal catalysts to achieve selective nitration at the C-2 position. A patented method describes the use of a copper catalyst with tert-butyl nitrite.

Q3: What are the critical safety precautions to consider when scaling up this synthesis?

A3: When scaling up, it is crucial to be aware of the following:

  • Nitrating agents: Many nitrating agents are strong oxidizers and can be toxic. Dinitrogen tetroxide is highly toxic and corrosive. Tert-butyl nitrite is flammable and can be an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Exothermic reactions: Nitration reactions can be exothermic. When scaling up, ensure adequate cooling and temperature monitoring to prevent runaway reactions.

  • Byproducts: The nitration process can produce nitrogen dioxide (NO2) gas, which is toxic upon inhalation.[2] Ensure proper trapping or scrubbing of off-gases.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low to no yield of this compound 1. Incomplete N-methylation of indole. 2. Incorrect reaction conditions for C-2 nitration. 3. Degradation of the indole ring.1. Confirm complete N-methylation by TLC or NMR before proceeding. 2. Carefully control temperature and reaction time as specified in the protocol. 3. Ensure anhydrous conditions and use non-acidic reagents for nitration.
Formation of multiple products (poor regioselectivity) 1. Use of a non-selective nitrating agent. 2. Reaction temperature too high.1. Employ a directed synthesis strategy, such as the use of a 2-halo-1-methylindole precursor. 2. Maintain the recommended reaction temperature to minimize side reactions.
Product precipitation issues during workup The product may be soluble in the quenching solution.Instead of relying on precipitation, perform an extraction with an appropriate organic solvent like ethyl acetate or dichloromethane.
Oxidation of the indole substrate The nitrating agent or reaction conditions are too harsh.Consider using a milder nitrating agent. If using a copper catalyst, ensure the reaction is not overly exposed to air beyond what is specified.
Difficulty in purifying the final product Presence of unreacted starting material, isomers, or polymerization byproducts.1. Monitor the reaction closely by TLC to ensure complete conversion. 2. Use column chromatography with a carefully selected eluent system for purification.

Experimental Protocols

Two effective, scalable methods for the synthesis of this compound are presented below.

Method 1: Synthesis via 2-Iodo-1-methyl-1H-indole

This two-step method involves the N-methylation of indole followed by iodination and subsequent nitration.

Step 1: Synthesis of 1-Methyl-1H-indole

Reagent Molar Eq. MW Amount (for 10g scale)
Indole1.0117.15 g/mol 10.0 g
Sodium Amide (NaNH2)1.139.01 g/mol 3.68 g
Methyl Iodide (CH3I)1.1141.94 g/mol 13.2 g (5.8 mL)
Liquid Ammonia (NH3)-17.03 g/mol ~150 mL
Diethyl Ether--200 mL

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a dry ice condenser, add liquid ammonia (~150 mL).

  • Carefully add sodium amide (3.68 g) in portions.

  • Slowly add a solution of indole (10.0 g) in anhydrous diethyl ether (50 mL).

  • After stirring for 10 minutes, add a solution of methyl iodide (13.2 g) in anhydrous diethyl ether (50 mL) dropwise.

  • Stir the reaction mixture for 15 minutes.

  • Allow the ammonia to evaporate overnight in a fume hood.

  • Add water (100 mL) and diethyl ether (100 mL) to the residue.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic extracts, wash with water (3 x 15 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify by vacuum distillation to obtain 1-methylindole as a colorless oil.

Step 2: Synthesis of this compound

This step should be performed after the synthesis and purification of 1-methyl-1H-indole and its subsequent conversion to 2-iodo-1-methyl-1H-indole via a suitable iodination procedure (e.g., using N-iodosuccinimide).

Reagent Molar Eq. MW Amount (starting from 1-methylindole)
2-Iodo-1-methyl-1H-indole1.0257.07 g/mol (Assumed from 1-methylindole)
Silver Nitrite (AgNO2)1.5153.87 g/mol (Calculated based on 2-iodo-1-methyl-1H-indole)
Acetone--(Sufficient for dissolution)
Water--(As per literature)

Procedure:

  • Dissolve 2-iodo-1-methyl-1H-indole in aqueous acetone.

  • Add silver nitrite (1.5 equivalents).

  • Stir the reaction mixture at room temperature until completion (monitor by TLC).

  • Filter the reaction mixture to remove silver salts.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Method 2: Copper-Catalyzed C-H Nitration (Adapted from Patent WO2019165809A1)

This method provides a more direct route to 2-nitroindole derivatives and is suggested to be suitable for industrial production. The following is an adapted procedure for the N-methylated substrate.

Reagent Molar Eq. MW Amount
1-Methyl-1H-indole1.0131.17 g/mol (Starting scale)
tert-Butyl Nitrite2.0103.12 g/mol (Calculated based on starting material)
Copper(I) Acetate (CuOAc)0.1122.6 g/mol (Calculated based on starting material)
1,4-Dioxane--(Sufficient for dissolution)

Procedure:

  • To a reaction vessel, add 1-methyl-1H-indole, copper(I) acetate (0.1 eq), and 1,4-dioxane.

  • Add tert-butyl nitrite (2.0 eq).

  • Heat the reaction mixture to 70-100°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove the copper catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow_method1 cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Iodination & Nitration s1_start Indole s1_reagents NaNH2, CH3I in liq. NH3/Ether s1_start->s1_reagents React s1_product 1-Methyl-1H-indole s1_reagents->s1_product Yields s2_start 1-Methyl-1H-indole s2_iodination Iodinating Agent (e.g., NIS) s2_start->s2_iodination React s2_intermediate 2-Iodo-1-methyl- 1H-indole s2_iodination->s2_intermediate Yields s2_nitration AgNO2 in aq. Acetone s2_intermediate->s2_nitration React s2_product 1-Methyl-2-nitro- 1H-indole s2_nitration->s2_product Yields

Caption: Workflow for the synthesis of this compound via a 2-iodo intermediate.

troubleshooting_flowchart start Low Yield of This compound check_sm Check for complete consumption of starting material (TLC/NMR) start->check_sm sm_present Incomplete Reaction check_sm->sm_present Yes sm_absent Complete Reaction check_sm->sm_absent No increase_time Increase reaction time or re-evaluate reagent stoichiometry sm_present->increase_time check_temp Verify reaction temperature sm_present->check_temp workup_issue Investigate workup procedure sm_absent->workup_issue degradation Check for product degradation (e.g., by harsh workup conditions) workup_issue->degradation

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Regioisomer Formation in Indole Nitration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for indole nitration. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals navigate the complexities of controlling regioisomer formation during the nitration of indole.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of indole challenging?

The indole nucleus is highly reactive towards electrophiles, particularly at the C-3 position of the pyrrole ring. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are strongly acidic and can lead to acid-catalyzed polymerization of the indole, resulting in low yields and complex product mixtures.[1] To circumvent this, milder, non-acidic nitrating agents are often employed.

Q2: What are the main regioisomers formed during indole nitration?

The primary sites of nitration on the indole ring are the N-1, C-3, C-5, and C-6 positions. The distribution of these isomers is highly dependent on the reaction conditions, including the nitrating agent, solvent, and temperature.

Q3: How can I selectively nitrate indole at the C-3 position?

Selective C-3 nitration is typically achieved under non-acidic conditions. Reagents like benzoyl nitrate, ethyl nitrate, or a combination of ammonium tetramethylnitrate and trifluoroacetic anhydride are effective in directing nitration to the C-3 position with good yields.[1][2][3][4][5]

Q4: Is it possible to achieve nitration on the benzene ring of indole?

Yes, nitration on the benzene ring (bz-nitration), primarily at the C-5 and to a lesser extent C-4 and C-6 positions, can be favored by using N-protected indoles or by conducting the reaction under strongly acidic conditions, especially with indoles bearing a substituent at the C-2 position.[1][6] Protonation at C-3 in strong acid deactivates the pyrrole ring towards electrophilic attack, thereby favoring substitution on the benzene ring.[1]

Q5: How can I achieve selective N-1 nitration?

Direct and selective N-1 nitration of indole is less common and more challenging than C-nitration. One approach involves the use of dinitrogen pentoxide in a suitable solvent. It is crucial to manage the reaction conditions carefully to avoid side reactions.

Q6: What causes the formation of multiple nitro-isomers?

The formation of a mixture of regioisomers is common in indole nitration due to the multiple reactive sites on the indole ring. The reaction conditions, particularly the acidity and the nature of the nitrating agent, play a crucial role in determining the selectivity. For instance, acidic conditions tend to favor nitration on the benzene ring, while milder, non-acidic conditions favor C-3 nitration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of desired nitroindole Polymerization of indole: This is a common side reaction, especially under strongly acidic conditions.- Use milder, non-acidic nitrating agents (e.g., benzoyl nitrate, ammonium tetramethylnitrate/trifluoroacetic anhydride).- Maintain low reaction temperatures.
Decomposition of nitrating agent: Some nitrating agents are unstable and can decompose before reacting with the indole.- Prepare the nitrating agent in situ if possible.- Ensure anhydrous reaction conditions if the reagent is moisture-sensitive.
Incomplete reaction: The reaction may not have gone to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature cautiously.
Formation of multiple regioisomers Inappropriate reaction conditions: The choice of nitrating agent and solvent significantly influences regioselectivity.- To favor C-3 nitration , use non-acidic conditions.- To favor C-5/C-6 nitration , use an N-protected indole or perform the reaction in a strong acid with a C-2 substituted indole.- To favor N-1 nitration , consider using dinitrogen pentoxide under controlled conditions.
Difficulty in separating regioisomers Similar polarities of the isomers: Nitroindole isomers can have very similar polarities, making chromatographic separation challenging.- Utilize a long chromatography column with a shallow solvent gradient.- Consider using a different solvent system for elution.- Recrystallization from a suitable solvent can sometimes effectively separate isomers.
Formation of colored byproducts Oxidation of indole or side reactions: The reaction mixture can darken due to the formation of oxidized or polymeric byproducts.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use purified reagents and solvents.

Data Presentation

The choice of nitrating agent and reaction conditions has a significant impact on the yield of the desired nitroindole. The following tables summarize yields for C-3 and C-5 nitration of various indole derivatives.

Table 1: Yields for C-3 Nitration of N-Substituted Indoles with Ammonium Tetramethylnitrate and Trifluoroacetic Anhydride [2]

EntryN-Substituent2-SubstituentYield (%)
1BocH97
2MeH65
3BnH72
4PhH75
5BocMe95
6BocPh92
7BocCO2Me91

Table 2: Yields for C-5 Nitration of 2-Methylindole under Acidic Conditions

EntryNitrating AgentAcidTemperature (°C)Yield (%)Reference
1HNO₃H₂SO₄0-575[6]
2KNO₃H₂SO₄080-

Experimental Protocols

Protocol 1: Selective C-3 Nitration using Ammonium Tetramethylnitrate and Trifluoroacetic Anhydride [2]

This method provides a mild and efficient route to 3-nitroindoles.

  • Materials:

    • Indole derivative (1.0 mmol)

    • Tetramethylammonium nitrate (1.1 mmol)

    • Trifluoroacetic anhydride (2.0 mmol)

    • Acetonitrile (CH₃CN) as solvent

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure: a. Dissolve the indole derivative and tetramethylammonium nitrate in acetonitrile in a round-bottom flask. b. Cool the mixture to 0 °C in an ice bath. c. Slowly add trifluoroacetic anhydride to the cooled solution. d. Stir the reaction mixture at 0 °C and monitor the progress by TLC. e. Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. f. Extract the product with ethyl acetate. g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective C-5 Nitration of 2-Methylindole [6]

This protocol is suitable for achieving nitration on the benzene ring of a C-2 substituted indole.

  • Materials:

    • 2-Methylindole (1.0 mmol)

    • Concentrated sulfuric acid (H₂SO₄)

    • Concentrated nitric acid (HNO₃)

    • Ice

  • Procedure: a. Dissolve 2-methylindole in concentrated sulfuric acid at 0 °C. b. Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the indole solution, maintaining the temperature below 5 °C. c. Stir the reaction mixture at 0-5 °C for the specified time, monitoring by TLC. d. Carefully pour the reaction mixture onto crushed ice. e. Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until the product precipitates. f. Filter the precipitate, wash with cold water, and dry. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-nitro-2-methylindole.

Protocol 3: Selective N-1 Nitration using Dinitrogen Pentoxide

This method can be used for the direct nitration of the indole nitrogen.

  • Materials:

    • Indole (1.0 mmol)

    • Dinitrogen pentoxide (N₂O₅) (1.0 mmol)

    • Dichloromethane (CH₂Cl₂) as solvent

    • Saturated sodium bicarbonate solution

  • Procedure: a. Dissolve indole in anhydrous dichloromethane in a flask under an inert atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Add a solution of dinitrogen pentoxide in dichloromethane dropwise to the indole solution. d. Stir the reaction at -78 °C and monitor its progress by TLC. e. Once the reaction is complete, quench it by adding saturated sodium bicarbonate solution. f. Allow the mixture to warm to room temperature and separate the organic layer. g. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. h. Remove the solvent under reduced pressure and purify the product by column chromatography.

Visualizations

Signaling Pathways and Logical Relationships

Indole_Nitration_Pathways Indole Indole NonAcidic Non-Acidic Conditions (e.g., Benzoyl Nitrate) Indole->NonAcidic StrongAcid Strongly Acidic Conditions (e.g., HNO3/H2SO4) Indole->StrongAcid N_Nitrating N-Nitrating Agent (e.g., N2O5) Indole->N_Nitrating C3_Nitro 3-Nitroindole NonAcidic->C3_Nitro Favored Pathway C5_Nitro 5-Nitroindole (and other bz-isomers) StrongAcid->C5_Nitro Favored Pathway (especially with C-2 sub.) Polymer Polymerization StrongAcid->Polymer Side Reaction N1_Nitro 1-Nitroindole N_Nitrating->N1_Nitro Direct N-Nitration

Caption: Reaction pathways for the regioselective nitration of indole.

Experimental Workflow

C3_Nitration_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Dissolve Indole & (CH3)4NNO3 in CH3CN Cool Cool to 0 °C Dissolve->Cool Add Add (CF3CO)2O Cool->Add Stir Stir at 0 °C Add->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO3 Monitor->Quench Extract Extract with EtOAc Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure 3-Nitroindole Purify->Product

Caption: Experimental workflow for selective C-3 nitration of indole.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield? Polymerization Polymerization evident? Start->Polymerization Yes Isomers Mixture of Isomers? Start->Isomers No Polymerization->Isomers No UseMild Use milder, non-acidic reagents & low temp. Polymerization->UseMild Yes Incomplete Incomplete Reaction? Isomers->Incomplete No AdjustCond Adjust conditions for regioselectivity Isomers->AdjustCond Yes IncreaseTime Increase reaction time/temperature Incomplete->IncreaseTime Yes CheckReagents Check reagent purity/ stability Incomplete->CheckReagents No

References

Validation & Comparative

Comparative Analysis of 1-Methyl-2-nitro-1H-indole and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the synthesis, physicochemical properties, and biological activities of 1-methyl-2-nitro-1H-indole and its positional isomers (3-nitro, 4-nitro, 5-nitro, 6-nitro, and 7-nitro) is presented. This guide is intended for researchers, scientists, and drug development professionals, providing a comparative analysis based on available experimental data.

The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a nitro group and a methyl group on the indole ring can significantly influence the molecule's physicochemical properties and pharmacological effects. This report focuses on the comparative analysis of 1-methyl-nitro-1H-indole isomers, providing a valuable resource for the scientific community.

Physicochemical Properties

A summary of the available physicochemical properties of 1-methyl-nitro-1H-indole isomers is presented in Table 1. These properties are crucial for predicting the behavior of these compounds in biological systems, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)LogP
This compound C₉H₈N₂O₂176.17---
1-Methyl-3-nitro-1H-indole C₉H₈N₂O₂176.17---
1-Methyl-4-nitro-1H-indole C₉H₈N₂O₂176.17---
1-Methyl-5-nitro-1H-indole C₉H₈N₂O₂176.17167339.2±15.01.2[1][2]
1-Methyl-6-nitro-1H-indole C₉H₈N₂O₂176.17---
1-Methyl-7-nitro-1H-indole C₉H₈N₂O₂176.17---

Note: Data for some isomers is limited, and the presented values are based on available literature and database information. The boiling point for the 5-nitro isomer is a predicted value.

Synthesis of 1-Methyl-nitro-1H-indole Isomers

The synthesis of 1-methyl-nitro-1H-indole isomers can be achieved through various synthetic routes, primarily involving the nitration of 1-methylindole or the methylation of the corresponding nitroindole.

A general workflow for the synthesis of these isomers is depicted below:

Synthesis_Workflow Indole Indole Methylindole 1-Methylindole Indole->Methylindole Methylation Nitroindole Nitroindole Indole->Nitroindole Nitration Methylnitroindole 1-Methyl-nitro-1H-indole Methylindole->Methylnitroindole Nitration Nitroindole->Methylnitroindole Methylation

General synthetic strategies for 1-methyl-nitro-1H-indoles.
Experimental Protocol: Synthesis of 1-Methyl-5-nitro-1H-indole-2-carboxylic acid[3]

A representative synthetic protocol for a derivative of this class of compounds is the synthesis of 1-methyl-5-nitro-1H-indole-2-carboxylic acid:

  • Dissolution: 5-Nitro-1H-indole-2-carboxylic acid ethyl ester (1 mmol) is dissolved in dimethylformamide (DMF) (2 ml).

  • Addition of Base: Sodium hydride (NaH) (1.4 mmol) as a suspension in heptane (0.5 ml) is added, and the mixture is stirred at room temperature for 10 minutes.

  • Methylation: Iodomethane (1.2 mmol) is added dropwise, and the solution is stirred for 1 hour.

  • Quenching and Extraction: The reaction is quenched with water and washed with ethyl acetate.

  • Acidification and Isolation: The aqueous layer is acidified to pH 1 with concentrated HCl to precipitate the product, which is then extracted with ethyl acetate. The organic layers are combined, dried, and the solvent is removed to yield the final product.

Biological Activities

The biological activities of 1-methyl-nitro-1H-indole isomers are of significant interest due to the diverse pharmacological profiles of nitroaromatic compounds and indole derivatives. The nitro group can act as a pharmacophore but also as a toxicophore, often through redox reactions within cells.[3]

Anticancer Activity

Several indole derivatives have demonstrated potent anticancer activities.[4] For instance, certain 5-nitroindole derivatives have been investigated as c-Myc G-quadruplex binders with anticancer activity. In a study on HeLa cells, some of these derivatives inhibited cell proliferation with IC₅₀ values in the low micromolar range.[5] Specifically, two compounds with modifications at the 1 and 3 positions of the 5-nitroindole scaffold showed IC₅₀ values of 5.08 ± 0.91 µM and 5.89 ± 0.73 µM.[5]

Antimicrobial Activity

Indole derivatives are known to possess a broad spectrum of antimicrobial activities.[6] The introduction of a nitro group can enhance this activity. For example, new indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have been synthesized and shown to have minimum inhibitory concentrations (MIC) ranging from 3.125 to 50 µg/mL against various bacterial and fungal strains.[7]

Anti-inflammatory Activity

Nitro-indole derivatives have also been investigated for their anti-inflammatory properties. One study reported the synthesis of nitro-indole derivatives and their evaluation for the inhibition of the pro-inflammatory cytokine TNF-α.[8]

Potential Mechanisms of Action and In Vitro Testing

The biological effects of nitroaromatic compounds are often linked to their metabolic activation, which can lead to the formation of reactive intermediates. A common initial screening for mutagenic potential is the Ames test. Furthermore, understanding the interaction of these compounds with drug-metabolizing enzymes, such as cytochrome P450, is crucial in drug development.

Biological_Testing_Workflow cluster_in_vitro In Vitro Evaluation cluster_data Data Analysis Test_Compound 1-Methyl-nitro-1H-indole Isomer Ames_Test Ames Test (Mutagenicity) Test_Compound->Ames_Test CYP450_Assay Cytochrome P450 Inhibition Assay Test_Compound->CYP450_Assay Anticancer_Assay Anticancer Activity (e.g., MTT Assay) Test_Compound->Anticancer_Assay Antimicrobial_Assay Antimicrobial Activity (e.g., MIC Determination) Test_Compound->Antimicrobial_Assay Mutagenic_Potential Mutagenic Potential Ames_Test->Mutagenic_Potential DDI_Potential Drug-Drug Interaction Potential (IC50) CYP450_Assay->DDI_Potential Cytotoxicity Cytotoxicity (IC50) Anticancer_Assay->Cytotoxicity Antimicrobial_Efficacy Antimicrobial Efficacy (MIC) Antimicrobial_Assay->Antimicrobial_Efficacy

Workflow for in vitro biological evaluation of 1-methyl-nitro-1H-indole isomers.
Experimental Protocol: Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

  • Bacterial Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon are used. These strains are auxotrophic for histidine.

  • Metabolic Activation: The test is performed with and without a mammalian liver extract (S9 fraction) to simulate metabolic activation.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation and Counting: The plates are incubated, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Experimental Protocol: Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.

  • Incubation: The test compound is incubated with human liver microsomes (a source of CYP450 enzymes) and a specific probe substrate for the CYP isoform of interest.

  • Metabolite Formation: The reaction is initiated by adding a cofactor (e.g., NADPH), and the formation of the metabolite of the probe substrate is monitored over time.

  • Quantification: The amount of metabolite formed is quantified using methods like LC-MS/MS.

  • IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined.

Conclusion

This comparative analysis provides a foundational overview of this compound and its isomers. While some data on the synthesis and physicochemical properties are available, there is a significant need for more comprehensive studies on the biological activities of these specific isomers. Quantitative data from standardized assays are essential to establish clear structure-activity relationships and to guide future drug discovery and development efforts in this chemical space. The provided experimental protocols for key in vitro assays offer a starting point for researchers interested in further investigating the pharmacological potential of these compounds.

References

Comparative Analysis of 1-Methyl-2-nitro-1H-indole and 1-Methyl-3-nitro-1H-indole: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Summary of Findings

Currently, there is a significant disparity in the available biological data for the two isomers. For 1-Methyl-3-nitro-1H-indole , the primary available research points towards potential antimicrobial properties, although the data is indirect. A study on a closely related compound, 1-Methyl-3-nitro-1-nitrosoguanidine, demonstrated in vitro activity against a range of fungi and bacteria, as well as in vivo efficacy in mouse models of Staphylococcus aureus and Escherichia coli infections[1][2]. However, it is crucial to note that these findings are not directly transferable to 1-Methyl-3-nitro-1H-indole.

In stark contrast, there is a profound lack of published biological activity data for 1-Methyl-2-nitro-1H-indole . While research on other 2-nitro-heterocyclic compounds, such as 2-nitroimidazoles, suggests a potential mechanism of action involving the induction of oxidative stress, it is not confirmed if this is applicable to the nitroindole scaffold[3][4]. Without experimental data, any discussion on the biological activity of this compound remains speculative.

Data Presentation

Due to the absence of direct comparative experimental data, a quantitative comparison table cannot be constructed. The available information is qualitative and largely inferred from related structures.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound and 1-Methyl-3-nitro-1H-indole are not available in the reviewed literature. For the related compound, 1-Methyl-3-nitro-1-nitrosoguanidine, the antimicrobial evaluation likely involved standard methods such as:

  • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • In Vivo Infection Models: Utilizing animal models, such as mice, to assess the compound's efficacy in treating systemic infections.

Future Research Directions

The current lack of data presents a clear opportunity for future research. A logical workflow for a comparative study is proposed below.

G cluster_0 Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Mechanistic Studies cluster_3 Comparative Analysis Synthesis_2_nitro Synthesis of this compound Characterization Structural Characterization (NMR, MS, etc.) Synthesis_2_nitro->Characterization Synthesis_3_nitro Synthesis of 1-Methyl-3-nitro-1H-indole Synthesis_3_nitro->Characterization Antimicrobial Antimicrobial Assays (Bacteria & Fungi) Characterization->Antimicrobial Anticancer Anticancer Cell Line Screening Characterization->Anticancer Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Antimicrobial->Cytotoxicity Anticancer->Cytotoxicity ROS Reactive Oxygen Species (ROS) Production Assay Cytotoxicity->ROS DNA_interaction DNA Interaction Studies Cytotoxicity->DNA_interaction SAR Structure-Activity Relationship (SAR) Analysis ROS->SAR DNA_interaction->SAR Toxicity Comparative Toxicity Profile SAR->Toxicity

Figure 1. Proposed workflow for the comparative biological evaluation of this compound and 1-Methyl-3-nitro-1H-indole.

References

Spectroscopic Comparison of 2-Nitroindole and 3-Nitroindole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of 2-nitroindole and 3-nitroindole, two constitutional isomers with significant implications in medicinal chemistry and materials science. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification, characterization, and application in various research and development endeavors. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes a general workflow for isomer characterization.

Comparative Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 2-nitroindole and 3-nitroindole. It is important to note that comprehensive spectroscopic data for 2-nitroindole is less prevalent in the literature due to its limited commercial availability.[1]

Table 1: UV-Vis Spectroscopic Data

IsomerSolventλmax (nm)Molar Absorptivity (ε)Reference
2-Nitroindole Data not readily available--
3-Nitroindole 2-Propanol250, 270, 354Not specified[1]

Table 2: Infrared (IR) Spectroscopic Data

IsomerFunctional GroupWavenumber (cm⁻¹)Reference
2-Nitroindole Data not readily available-
3-Nitroindole N-H Stretch~3400Inferred from indole spectra
Aromatic C-H Stretch~3100Inferred from indole spectra
NO₂ Asymmetric Stretch~1550General for nitroaromatics
NO₂ Symmetric Stretch~1350General for nitroaromatics
Aromatic C=C Stretch~1600-1450Inferred from indole spectra

Table 3: ¹H NMR Spectroscopic Data (Estimated)

Chemical shifts (δ) are estimated based on data from substituted derivatives and general principles of NMR spectroscopy. Actual values may vary.

IsomerSolventH1 (NH)H2H3H4H5H6H7
2-Nitroindole CDCl₃~8.5-9.0-~7.0-7.2~7.6-7.8~7.2-7.4~7.2-7.4~7.5-7.7
3-Nitroindole CDCl₃~8.2-8.7~7.8-8.0-~8.1-8.3~7.3-7.5~7.3-7.5~7.4-7.6

Table 4: ¹³C NMR Spectroscopic Data (Estimated)

Chemical shifts (δ) are estimated based on data from substituted derivatives and general principles of NMR spectroscopy. Actual values may vary.

IsomerSolventC2C3C3aC4C5C6C7C7a
2-Nitroindole CDCl₃~145-150~110-115~128-132~120-124~122-126~121-125~112-116~136-140
3-Nitroindole CDCl₃~125-130~130-135~125-129~118-122~123-127~121-125~113-117~135-139

Table 5: Mass Spectrometry Data

IsomerIonization MethodMolecular Ion (m/z)Key Fragments (m/z)Reference
2-Nitroindole Electron Impact (EI)162Likely 132, 116Inferred from other isomers
3-Nitroindole Electron Impact (EI)162132 ([M-NO]⁺), 116 ([M-NO₂]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

2.1 UV-Vis Spectroscopy

  • Objective: To determine the electronic absorption properties of the isomers.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the nitroindole isomer.

    • Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a series of solutions with concentrations ranging from approximately 1 to 20 µg/mL.

  • Data Acquisition:

    • Record a baseline spectrum using the solvent-filled cuvette.

    • Measure the absorbance of each diluted sample solution from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

2.2 Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the isomers based on their vibrational frequencies.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid nitroindole sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands corresponding to functional groups such as N-H, C-H (aromatic), C=C (aromatic), and N-O (nitro group) stretches.

2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the nitroindole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width should be optimized.

    • For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Analysis:

    • Reference the spectra to the TMS signal (0 ppm).

    • For ¹H NMR, analyze the chemical shifts, integration (proton count), and coupling patterns (multiplicity and coupling constants) to assign signals to specific protons.

    • For ¹³C NMR, analyze the chemical shifts to assign signals to specific carbon atoms.

2.4 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the isomers.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

  • Sample Preparation:

    • Dissolve a small amount of the nitroindole isomer in a volatile solvent (e.g., methanol, dichloromethane).

    • Inject the solution into the GC-MS system.

  • Data Acquisition:

    • The sample is vaporized and ionized in the ion source (e.g., by electron impact - EI).

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information. The loss of NO (30 Da) and NO₂ (46 Da) are common fragmentation pathways for nitroaromatic compounds.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization and comparison of chemical isomers.

Spectroscopic_Workflow cluster_synthesis Isomer Preparation cluster_purification Purification & Verification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Reporting Synthesis_2NI Synthesis of 2-Nitroindole Purification Purification (e.g., Chromatography, Recrystallization) Synthesis_2NI->Purification Synthesis_3NI Synthesis of 3-Nitroindole Synthesis_3NI->Purification Purity_Check Purity Assessment (e.g., TLC, HPLC, Melting Point) Purification->Purity_Check UV_Vis UV-Vis Spectroscopy Purity_Check->UV_Vis IR IR Spectroscopy Purity_Check->IR NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR MS Mass Spectrometry Purity_Check->MS Data_Compilation Compile Spectroscopic Data UV_Vis->Data_Compilation IR->Data_Compilation NMR->Data_Compilation MS->Data_Compilation Comparison Side-by-Side Comparison of Isomers Data_Compilation->Comparison Report Generate Comparison Guide Comparison->Report

Caption: General workflow for the synthesis, purification, and spectroscopic comparison of isomers.

References

Validating the Biological Activity of Synthetic 1-Methyl-2-nitro-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic compound 1-Methyl-2-nitro-1H-indole, exploring its potential biological activities. Due to the limited availability of direct experimental data on this specific molecule, this document presents a framework for its evaluation, drawing comparisons with established therapeutic agents. The information herein is intended to guide research efforts and experimental design for the validation of this compound's biological profile.

Introduction to this compound

Indole and its derivatives are recognized as significant scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group can further modulate the biological properties of the indole ring, often enhancing antimicrobial or cytotoxic activities. This compound is a synthetic derivative whose biological potential is yet to be fully elucidated. This guide explores its hypothetical antibacterial and cytotoxic activities, providing a basis for its comparison with standard drugs.

Synthesis of this compound

A potential synthetic route to this compound can be adapted from established methods for the synthesis of substituted indoles. A plausible two-step synthesis is outlined below.

Step 1: N-methylation of Indole

Indole can be N-methylated using a methylating agent such as methyl iodide in the presence of a base like sodium hydride in an appropriate solvent like dimethylformamide (DMF).

Step 2: Nitration of 1-Methyl-1H-indole

The subsequent nitration at the C2 position of the 1-methyl-1H-indole is a critical step. Direct nitration can be challenging due to the reactivity of the indole ring. A common method involves the use of a nitrating agent such as nitric acid in acetic anhydride or other specialized nitrating reagents.

Synthesis_Workflow Synthesis Workflow for this compound Indole Indole N_Methylation N-Methylation Indole->N_Methylation Methyl_Iodide Methyl Iodide (CH3I) Sodium Hydride (NaH) DMF Methyl_Iodide->N_Methylation One_Methyl_Indole 1-Methyl-1H-indole N_Methylation->One_Methyl_Indole Nitration Nitration One_Methyl_Indole->Nitration Nitrating_Agent Nitrating Agent (e.g., HNO3/Ac2O) Nitrating_Agent->Nitration Final_Product This compound Nitration->Final_Product

A potential synthetic pathway for this compound.

Comparative Biological Activity

To validate the biological activity of this compound, its performance should be benchmarked against well-characterized drugs. Based on the known activities of related nitro-aromatic and indole compounds, we propose evaluating its antibacterial and cytotoxic properties.

Antibacterial Activity

The antibacterial potential of this compound is compared against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The minimum inhibitory concentration (MIC) is a key parameter for comparison.

CompoundTarget OrganismMIC (µg/mL)Reference
This compound Escherichia coliHypothetical: 8-
Staphylococcus aureusHypothetical: 4-
Ciprofloxacin Escherichia coli≤1 (Susceptible)[1]
Staphylococcus aureus0.12-1[2]

Note: The MIC values for this compound are hypothetical and require experimental validation.

Cytotoxic Activity

The cytotoxic potential of this compound is compared against Doxorubicin, a widely used chemotherapy agent. The half-maximal inhibitory concentration (IC50) against a cancer cell line is the comparative metric.

CompoundCell LineIC50 (µM)Reference
This compound HeLa (Cervical Cancer)Hypothetical: 15-
Doxorubicin HeLa (Cervical Cancer)0.1 - 1.0[3][4]

Note: The IC50 value for this compound is hypothetical and requires experimental validation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Antibacterial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antibacterial activity.

Kirby_Bauer_Workflow Kirby-Bauer Disk Diffusion Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prep_Inoculum->Inoculate_Plate Apply_Disks Apply Paper Disks (Impregnated with Test Compound) Inoculate_Plate->Apply_Disks Incubate Incubate at 37°C for 18-24 hours Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones Interpret Interpret Results (Susceptible, Intermediate, Resistant) Measure_Zones->Interpret End End Interpret->End

Workflow for the Kirby-Bauer disk diffusion assay.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation: Evenly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of this compound and the control antibiotic (Ciprofloxacin) onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone Measurement: Measure the diameter of the zone of inhibition around each disk in millimeters.

  • Interpretation: Compare the zone diameters to standardized charts to determine if the bacteria are susceptible, intermediate, or resistant to the tested compounds.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

MTT_Assay_Workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Add_Compound Add Serial Dilutions of Test Compound Seed_Cells->Add_Compound Incubate_24h Incubate for 24-72 hours Add_Compound->Incubate_24h Add_MTT Add MTT Reagent Incubate_24h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Addition: Treat the cells with various concentrations of this compound and the control drug (Doxorubicin). Include untreated cells as a control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Potential Signaling Pathways

The biological effects of nitro-aromatic compounds and indole derivatives are often mediated through specific signaling pathways. For cytotoxic compounds, pathways leading to apoptosis are of particular interest.

Apoptosis_Pathway Potential Apoptotic Signaling Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Phase Compound This compound ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Bax_Bak Bax/Bak Activation ROS->Bax_Bak Mito_Perm Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito_Perm Cyto_C Cytochrome c Release Mito_Perm->Cyto_C Apaf1 Apaf-1 Cyto_C->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

A hypothetical signaling pathway for cytotoxicity.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, its structural similarity to other bioactive nitroindoles suggests potential as an antibacterial and/or cytotoxic agent. The comparative framework and detailed experimental protocols provided in this guide offer a clear path for the systematic evaluation of this compound. Further research is necessary to validate these hypothetical activities and to fully characterize the pharmacological profile of this compound.

References

Comparative Cross-Reactivity Analysis of 1-Methyl-2-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the synthetic compound 1-Methyl-2-nitro-1H-indole. Due to the limited publicly available data on the specific biological targets and cross-reactivity profile of this molecule, this guide synthesizes information from related nitroaromatic and indole-based compounds to infer potential off-target interactions and guide future experimental investigation.

Executive Summary

This compound is a small molecule containing a nitro-substituted indole scaffold. While direct experimental data on its specific biological targets is scarce, the known activities of structurally related compounds suggest potential interactions with a range of biological macromolecules, most notably protein kinases. Nitroaromatic compounds, as a class, are known to undergo bioreductive activation, which can lead to a variety of cellular effects and potential toxicities. This guide outlines the probable biological pathways this compound may influence and provides detailed protocols for assessing its cross-reactivity.

Potential Biological Activities and Cross-Reactivity

The biological activity of this compound is likely influenced by both the indole core and the nitro functional group.

  • Indole Moiety: The indole scaffold is a common feature in many biologically active compounds, including numerous approved drugs. Derivatives of indole are known to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[1] Cross-reactivity with multiple kinases is a common characteristic of small molecule kinase inhibitors and is a critical aspect of their preclinical evaluation.

  • Nitroaromatic Group: Nitroaromatic compounds are known for their diverse biological effects, which are often linked to the enzymatic reduction of the nitro group.[2] This reduction can lead to the formation of reactive intermediates that can interact with cellular macromolecules, including proteins and DNA, potentially leading to off-target effects and cytotoxicity.[3][4][5] The aerobic cytotoxicity of some nitro-heterocyclic compounds, such as 1-methyl-2-nitroimidazole, has been attributed to the generation of reactive oxygen species through futile redox cycling.[6]

Given these characteristics, this compound may exhibit off-target activities through one or both of the following mechanisms:

  • Competitive Binding to ATP-Binding Sites: The planar indole structure could facilitate binding to the ATP-binding pocket of various protein kinases, leading to inhibition of their catalytic activity.

  • Redox Cycling and Non-Specific Interactions: The nitro group could undergo metabolic activation, leading to the production of reactive species that could non-specifically modify a range of proteins, contributing to cytotoxicity.

Comparative Data

Table 1: Potential Cross-Reactivity Targets Based on Structural Analogs

Compound ClassPotential TargetsRationale
Indole-based Kinase Inhibitors Protein Kinases (e.g., Src family, VEGFR, EGFR)The indole scaffold is a common pharmacophore in many kinase inhibitors.[1]
Nitroaromatic Compounds Nitroreductases, DNA, various cellular proteinsBioreductive activation of the nitro group can lead to reactive intermediates that interact with multiple cellular components.[2]

Experimental Protocols

To experimentally determine the cross-reactivity profile of this compound, the following experimental approaches are recommended.

Kinase Inhibitor Profiling

This experiment aims to assess the inhibitory activity of this compound against a broad panel of protein kinases.

Methodology: KinaseGlo® Luminescent Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound to be tested.

    • Reconstitute the kinase panel enzymes and substrates in their respective buffers according to the manufacturer's instructions.

    • Prepare the Kinase-Glo® reagent.

  • Assay Procedure:

    • Add a small volume of the diluted compound or vehicle control to the wells of a 384-well plate.

    • Add the kinase enzyme and substrate to each well to initiate the reaction.

    • Incubate the plate at room temperature for the recommended time.

    • Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cellular Cytotoxicity Assay

This experiment evaluates the cytotoxic effects of this compound on cultured cells.

Methodology: MTT Assay

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., HeLa, A549) in appropriate growth medium.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound or a vehicle control.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition).

Visualizations

To illustrate the concepts discussed, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) RTK->Kinase_Cascade Signal Transduction Indole This compound Indole->Kinase_Cascade Inhibition Cellular_Response Cellular Response (Proliferation, Survival, etc.) Kinase_Cascade->Cellular_Response

Caption: Potential mechanism of action of this compound via inhibition of a kinase signaling pathway.

Experimental_Workflow cluster_screening Cross-Reactivity Screening cluster_analysis Data Analysis Compound This compound Kinase_Panel Kinase Panel Assay Compound->Kinase_Panel Cell_Lines Cell-Based Cytotoxicity Assay Compound->Cell_Lines IC50 Determine IC50 Values Kinase_Panel->IC50 GI50 Determine GI50 Values Cell_Lines->GI50 Selectivity Assess Selectivity Profile IC50->Selectivity GI50->Selectivity

Caption: Workflow for assessing the cross-reactivity of this compound.

References

comparing the efficacy of different synthetic routes to 1-Methyl-2-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and selective synthesis of substituted indoles is a critical endeavor. Among these, 1-Methyl-2-nitro-1H-indole stands as a valuable scaffold and intermediate. This guide provides a comparative analysis of two primary synthetic routes to this target molecule: the direct nitration of 1-methylindole and a multi-step approach involving the construction of the indole ring via Fischer Indole Synthesis.

Comparison of Synthetic Efficacy

The choice of synthetic route to this compound is often a trade-off between directness and selectivity. The following table summarizes the key quantitative metrics for the two primary approaches.

ParameterRoute 1: Direct Nitration of 1-MethylindoleRoute 2: Fischer Indole Synthesis
Starting Material 1-MethylindoleN-methyl-N-phenylhydrazine and 2-nitroacetaldehyde (or its synthetic equivalent)
Overall Yield Low to Moderate (Often a mixture of isomers)Moderate to High
Reaction Time Short (typically a few hours)Longer (multi-step process)
Selectivity Poor (yields a mixture of 2-, 3-, 5-, and 6-nitro isomers)High (regioselective formation of the 2-nitroindole)
Purification Challenging (requires extensive chromatography to separate isomers)Generally straightforward
Scalability Potentially limited due to purification challengesMore amenable to scale-up

Experimental Protocols

Route 1: Direct Nitration of 1-Methylindole

Direct nitration of the pre-formed 1-methylindole ring is a straightforward approach, though it often suffers from a lack of regioselectivity. The electron-rich indole nucleus is susceptible to electrophilic attack at multiple positions.

Methodology:

  • Preparation of the Nitrating Agent: A solution of nitric acid in a suitable solvent, such as acetic anhydride or sulfuric acid, is typically used as the nitrating agent. The choice of solvent and temperature can influence the isomer distribution.

  • Nitration Reaction: 1-Methylindole is dissolved in a cooled solvent (e.g., acetic acid) and the nitrating agent is added dropwise while maintaining a low temperature (typically 0-5 °C) to control the reaction rate and minimize side reactions.

  • Work-up and Purification: After the reaction is complete, the mixture is quenched with ice water and neutralized. The crude product, a mixture of nitroindole isomers, is then extracted with an organic solvent. Purification is typically achieved through column chromatography to separate the desired this compound from other isomers.

Route 2: Fischer Indole Synthesis

The Fischer indole synthesis offers a more controlled approach to constructing the this compound core, ensuring the desired regiochemistry. This classic method involves the acid-catalyzed cyclization of a phenylhydrazone.

Methodology:

  • Formation of the Phenylhydrazone: N-methyl-N-phenylhydrazine is reacted with a suitable 2-nitro-carbonyl compound, such as 2-nitroacetaldehyde or a protected form thereof, to form the corresponding phenylhydrazone. This reaction is typically carried out in a suitable solvent like ethanol.

  • Cyclization: The formed phenylhydrazone is then treated with an acid catalyst, such as polyphosphoric acid (PPA), Eaton's reagent, or a Lewis acid, and heated. This induces a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.

  • Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude this compound is then purified by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

To further illustrate the distinct approaches, the following diagrams outline the key transformations in each synthetic route.

G cluster_0 Route 1: Direct Nitration 1-Methylindole 1-Methylindole Isomeric Mixture Isomeric Mixture 1-Methylindole->Isomeric Mixture HNO3 / Ac2O This compound This compound Isomeric Mixture->this compound Chromatography

A simplified workflow for the direct nitration of 1-methylindole.

G cluster_1 Route 2: Fischer Indole Synthesis N-methyl-N-phenylhydrazine N-methyl-N-phenylhydrazine Phenylhydrazone Phenylhydrazone N-methyl-N-phenylhydrazine->Phenylhydrazone + 2-nitroacetaldehyde This compound This compound Phenylhydrazone->this compound Acid Catalyst, Heat

Key steps in the Fischer Indole Synthesis of this compound.

Conclusion

The synthesis of this compound can be approached through two distinct strategies, each with its own set of advantages and disadvantages. Direct nitration of 1-methylindole is a more direct but less selective method, often resulting in a mixture of isomers that require challenging purification. In contrast, the Fischer Indole Synthesis provides a highly regioselective route to the desired product, albeit through a multi-step process. For applications requiring high purity and scalability, the Fischer Indole Synthesis is generally the preferred method. The choice of the optimal route will ultimately depend on the specific requirements of the research or development project, including the desired scale, purity, and available resources.

References

The Influence of Methyl and Nitro Substitutions on the Enzyme Inhibition Profile of Indole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Enzyme Inhibition Data

The following table summarizes the enzyme inhibitory activities of various substituted indole derivatives, highlighting the role of methyl and nitro groups in modulating their potency and selectivity. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Compound/Derivative ClassEnzyme TargetIC50/Inhibition DataReference CompoundKey Structural Features Influencing Activity
1-Methylindole Derivatives Monoamine Oxidase B (MAO-B)Weak inhibitor-The presence of the 1-methyl group can influence binding to the active site. Isatin, an endogenous indole, is a known MAO-B inhibitor.[1]
Nitroindole Derivatives Topoisomerase IVApparent IC50 of 28 µM (for an indolin-2-one nitroimidazole hybrid)Ciprofloxacin (~20 µM)The nitro group is crucial for the dual mode of action, including direct enzyme inhibition and reductive bioactivation.
5-Nitroindole Derivatives c-Myc G-Quadruplex--The nitro group at the 5-position is critical for binding to the G-quadruplex DNA structure, leading to the downregulation of c-Myc expression.[2]
Indole-2-carboxamides Epidermal Growth Factor Receptor (EGFR)IC50 ranging from 71 nM to 103 nMErlotinib (IC50 = 80 nM)The carboxamide group at the 2-position and various substitutions on the indole ring and the carboxamide nitrogen contribute to inhibitory activity.
Indole-based Hydrazones Cyclooxygenase-2 (COX-2)Significant inhibition (e.g., 61.99% inhibition at a given concentration for a 3-nitrophenyl substituted derivative)IndomethacinSubstitutions on the phenyl ring of the hydrazone moiety, including nitro groups, modulate the anti-inflammatory and COX-2 inhibitory activity.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of enzyme inhibitors. Below are representative methodologies for common enzyme inhibition assays.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which is a yellow-colored anion that can be detected spectrophotometrically at 412 nm.

Procedure:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in buffer).

    • ATCh iodide solution (10 mM in buffer).

    • AChE enzyme solution (e.g., from electric eel or human erythrocytes) at a suitable concentration.

    • Test compound solutions at various concentrations.

  • Assay in a 96-well plate:

    • Add 20 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution (or buffer for control).

    • Add 20 µL of AChE solution and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Add 120 µL of DTNB solution.

    • Initiate the reaction by adding 20 µL of ATCh solution.

  • Measurement:

    • Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the peroxidase activity of COX enzymes.

Principle: The peroxidase component of COX catalyzes the reduction of prostaglandin G2 (PGG2) to prostaglandin H2 (PGH2). This reaction involves the oxidation of a chromogenic co-substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be monitored spectrophotometrically.

Procedure:

  • Reagent Preparation:

    • Tris-HCl buffer (100 mM, pH 8.0).

    • Heme cofactor solution.

    • COX-1 or COX-2 enzyme solution.

    • Arachidonic acid (substrate) solution.

    • TMPD (chromogenic substrate) solution.

    • Test compound solutions at various concentrations.

  • Assay in a 96-well plate:

    • Add buffer, heme, and the test compound to each well.

    • Add the COX enzyme and incubate for a short period.

    • Initiate the reaction by adding a mixture of arachidonic acid and TMPD.

  • Measurement:

    • Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm for oxidized TMPD) over time.

  • Data Analysis:

    • Determine the initial rate of the reaction.

    • Calculate the percentage of inhibition and IC50 values as described for the AChE assay.

Visualizing Experimental Workflow and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Buffers, Enzyme, Substrate, and Inhibitor Solutions Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Add to Plate Reaction Initiate Reaction with Substrate Incubation->Reaction Add Substrate Measurement Measure Signal (e.g., Absorbance) Reaction->Measurement Read Plate Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis

Caption: General workflow for an in vitro enzyme inhibition assay.

MAPK_Signaling_Pathway cluster_input Upstream Signaling cluster_cascade MAPK Cascade cluster_output Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation IndoleInhibitor Indole-based Inhibitor IndoleInhibitor->Raf Inhibition

Caption: Simplified MAPK signaling pathway with a potential point of inhibition by an indole derivative.

Conclusion

The strategic functionalization of the indole ring with methyl and nitro groups offers a powerful approach to modulate the enzyme inhibitory activity of this versatile scaffold. While direct inhibitory data for 1-Methyl-2-nitro-1H-indole is not currently available, the analysis of related compounds indicates that the position and electronic nature of these substituents are critical determinants of potency and selectivity. The nitro group, in particular, has been shown to be important for interactions with various biological targets, including enzymes and DNA secondary structures. Further systematic studies on a wider range of substituted indoles, including this compound, are warranted to fully elucidate their therapeutic potential and to guide the rational design of novel and potent enzyme inhibitors.

References

Illuminating the Hypoxic Niche: A Comparative Guide to Nitroimidazole-Based Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the visualization of hypoxic regions within cellular environments is crucial for understanding disease progression and therapeutic response, particularly in oncology. This guide provides a comprehensive validation of nitroimidazole-based fluorescent probes as tools for cellular imaging of hypoxia, offering a direct comparison with alternative methods and supported by experimental data.

Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and is associated with resistance to therapy and increased malignancy. The ability to accurately detect and image hypoxic cells is therefore of paramount importance. Nitroimidazole-based fluorescent probes have emerged as a powerful tool for this purpose. Their mechanism relies on the enzymatic reduction of the nitro group by nitroreductases, which are overexpressed in hypoxic conditions. This reduction leads to a change in the probe's fluorescent properties, allowing for the visualization of hypoxic cells.

Performance Comparison of Hypoxia Imaging Probes

This section provides a quantitative comparison of a representative nitroimidazole-based fluorescent probe with a commercially available hypoxia probe and the widely used pimonidazole-antibody-based detection method.

FeatureNitroimidazole Probe (e.g., hTP-NNO2)Image-iT™ Green Hypoxia ReagentPimonidazoleGenetically Encoded (e.g., UnaG-based)
Detection Principle Nitroreductase-activated fluorescenceUndisclosed, oxygen-sensitive fluorescenceAntibody-based detection of adductsHypoxia-inducible gene expression
Excitation (nm) ~450-500 (two-photon compatible)~490N/A (secondary antibody dependent)~498
Emission (nm) ~520-550~520N/A (secondary antibody dependent)~527
Quantum Yield (Φ) Not consistently reportedNot disclosedN/ANot consistently reported
Live/Fixed Cell Imaging Live and FixedLive and Fixed[1]FixedLive
Cytotoxicity Generally low, suitable for live-cell imaging[2]Low, designed for live-cell imagingLow at working concentrations[3]Generally low, potential for immunogenicity
Temporal Resolution Real-timeReal-time[1]EndpointDelayed (requires transcription/translation)

Mechanism of Action: Nitroimidazole Probes

Nitroimidazole-based probes are cell-permeable and non-fluorescent in their native state. In hypoxic cells, elevated levels of nitroreductase enzymes catalyze the reduction of the nitro group on the imidazole ring. This bioreductive activation leads to the formation of a fluorescent molecule that is trapped within the cell, allowing for the identification of hypoxic regions.

Nitroimidazole_Probe_Activation Mechanism of Nitroimidazole Probe Activation in Hypoxia Probe_ext Nitroimidazole Probe (Non-fluorescent) Probe_int Intracellular Probe Probe_ext->Probe_int Cellular Uptake Reduced_Probe Reduced Probe (Fluorescent) Probe_int->Reduced_Probe Reduction Hypoxic_Cell Hypoxic Cell (Low O2) Nitroreductase Nitroreductase (Overexpressed) Hypoxic_Cell->Nitroreductase Induces Nitroreductase->Probe_int Fluorescence Fluorescence Signal Reduced_Probe->Fluorescence Emits

Caption: Activation of a nitroimidazole probe in a hypoxic cell.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the adoption of these techniques.

Protocol 1: Live-Cell Imaging of Hypoxia with a Nitroimidazole-Based Fluorescent Probe

This protocol is representative for a generic nitroimidazole-based "turn-on" fluorescent probe.

  • Cell Culture: Plate cells (e.g., A549, HeLa) on glass-bottom dishes or chamber slides and culture to 70-80% confluency.

  • Induction of Hypoxia: Place the cells in a hypoxic chamber or incubator with a controlled atmosphere (e.g., 1% O₂). Incubate for 12-24 hours to allow for the upregulation of nitroreductases. A normoxic control (21% O₂) should be run in parallel.

  • Probe Loading: Prepare a stock solution of the nitroimidazole probe in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 5-10 µM).

  • Incubation: Remove the cells from the hypoxic/normoxic incubator and add the probe-containing medium. Incubate for 1-2 hours at 37°C in the respective hypoxic or normoxic conditions.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove excess probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation ~488 nm, emission ~520 nm). Acquire images from both hypoxic and normoxic conditions to compare the fluorescence intensity.

Protocol 2: Detection of Hypoxia using Pimonidazole Immunofluorescence

This method is an indirect immunocytochemical assay for hypoxia.

  • Cell Culture and Hypoxia Induction: Follow steps 1 and 2 from Protocol 1.

  • Pimonidazole Incubation: Add pimonidazole hydrochloride to the cell culture medium at a final concentration of 100-200 µM. Incubate for 1-2 hours under hypoxic and normoxic conditions.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against pimonidazole adducts (e.g., a mouse monoclonal antibody) diluted in 1% BSA in PBS for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., anti-mouse IgG conjugated to a fluorophore) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

  • Washing and Mounting: Wash the cells three times with PBS. Mount a coverslip using a mounting medium containing an anti-fade reagent.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter set for the chosen secondary antibody fluorophore.

Experimental Workflow

The following diagram illustrates a typical workflow for a cellular hypoxia imaging experiment.

Experimental_Workflow Cellular Hypoxia Imaging Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., on chamber slides) Hypoxia_Induction 2. Induce Hypoxia (1% O2, 12-24h) Cell_Culture->Hypoxia_Induction Normoxia_Control 2a. Normoxic Control (21% O2) Cell_Culture->Normoxia_Control Probe_Loading 3. Load Fluorescent Probe (e.g., 10 µM, 1-2h) Hypoxia_Induction->Probe_Loading Normoxia_Control->Probe_Loading Washing 4. Wash Cells (e.g., 2x with PBS) Probe_Loading->Washing Microscopy 5. Fluorescence Microscopy Washing->Microscopy Image_Analysis 6. Image Analysis (Quantify fluorescence intensity) Microscopy->Image_Analysis Results 7. Results (Compare Hypoxic vs. Normoxic) Image_Analysis->Results

Caption: A typical workflow for a cellular hypoxia imaging experiment.

Conclusion

Nitroimidazole-based fluorescent probes offer a robust and reliable method for the real-time visualization of hypoxia in live cells. Their "turn-on" fluorescence mechanism upon nitroreductase activation provides a high signal-to-background ratio, making them a valuable tool for researchers in various fields. While alternatives like pimonidazole with antibody-based detection are well-established, they are limited to endpoint assays in fixed cells. Genetically encoded sensors, on the other hand, offer a non-invasive approach but with a delayed response time. The choice of method will ultimately depend on the specific experimental requirements, with nitroimidazole probes providing an excellent balance of sensitivity, temporal resolution, and ease of use for live-cell imaging of hypoxia.

References

A Comparative Analysis of the Electrochemical Properties of 1-Methyl-2-nitro-1H-indole and Other Nitroaromatics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the electrochemical properties of nitroaromatic compounds, with a focus on 1-Methyl-2-nitro-1H-indole. Due to the limited availability of specific experimental data for this compound in the searched literature, this comparison leverages data from closely related nitroaromatic compounds to infer its likely electrochemical behavior. The electrochemical reduction of nitroaromatics is a critical area of study, as it underpins their biological activity, including their use as bioreductive drugs and their role in hypoxic cell toxicity.

Data Summary of Electrochemical Properties

The electrochemical reduction of nitroaromatic compounds is a multi-step process. The initial and often most critical step is the one-electron reduction to form a nitro radical anion. The potential at which this occurs is a key indicator of the compound's electron-accepting ability and is influenced by the molecular structure. The following table summarizes the half-wave potentials (E₁⸝₂) for the reduction of several nitroaromatic compounds, providing a basis for comparison.

CompoundHalf-Wave Potential (E₁⸝₂) (V vs. reference electrode)Experimental ConditionsReference
Nitrobenzene-0.30 to -0.45pH 7.0, at metal or carbonaceous electrodes[1]
5-formyl-1-methyl-2-nitroimidazole-0.243 (E¹₇)pH 7[2]
1-(2-hydroxyethyl)-2-nitroimidazole-0.398 (E¹₇)pH 7[2]
1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole-0.486 (E¹₇)pH 7[2]
4-nitroimidazole≤ -0.527 (E¹₇)pH 7[2]

Note: Specific electrochemical data for this compound was not available in the reviewed literature. The electrochemical properties of nitroindoles are influenced by the position of the nitro group and other substituents on the indole ring. Generally, the reduction of the nitro group is the primary electrochemical event.

General Electrochemical Behavior of Nitroaromatics

The electrochemical reduction of nitroaromatic compounds (ArNO₂) typically proceeds through a series of steps. In aprotic media, the reduction often occurs in two distinct one-electron steps. The first is a reversible reduction to the nitro radical anion (ArNO₂⁻), followed by a further irreversible reduction. In protic media, the mechanism is more complex and pH-dependent, often involving a multi-electron, multi-proton transfer to form hydroxylamine (ArNHOH) and subsequently the amine (ArNH₂).

The reduction potential of a nitroaromatic compound is a critical parameter that correlates with its biological activity. Compounds with more positive reduction potentials are more easily reduced and often exhibit greater biological efficacy as bioreductive drugs. The position of the nitro group and the presence of other electron-withdrawing or -donating substituents on the aromatic ring significantly influence the reduction potential.

Experimental Protocols

Cyclic Voltammetry of a Nitroaromatic Compound

Cyclic voltammetry (CV) is a powerful technique to study the redox properties of nitroaromatic compounds. A typical experimental setup and procedure are as follows:

1. Instrumentation:

  • A potentiostat/galvanostat with a three-electrode cell setup.

  • Working Electrode: Glassy carbon electrode (GCE) or other suitable carbon-based electrode.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: Platinum wire or graphite rod.

2. Reagents and Solutions:

  • The nitroaromatic compound of interest (e.g., this compound) at a concentration of approximately 1 mM.

  • Supporting Electrolyte: A 0.1 M solution of an electrochemically inert salt such as tetrabutylammonium perchlorate (TBAP) or potassium chloride (KCl).

  • Solvent: A suitable solvent system, which can be aprotic (e.g., acetonitrile, dimethylformamide) or a mixed aqueous-organic medium (e.g., water/acetonitrile mixture with a buffer to control pH).

3. Procedure:

  • The working electrode is polished with alumina slurry, rinsed with deionized water and the solvent, and dried before each experiment.

  • The three electrodes are immersed in the electrochemical cell containing the solution of the nitroaromatic compound and the supporting electrolyte.

  • The solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to the measurement and maintaining an inert atmosphere over the solution during the experiment.

  • The cyclic voltammogram is recorded by scanning the potential from an initial value (where no faradaic current is observed) to a final potential (sufficiently negative to observe the reduction of the nitro group) and then reversing the scan back to the initial potential.

  • The scan rate is typically varied (e.g., from 20 to 200 mV/s) to investigate the nature of the electrochemical process (e.g., reversibility, diffusion control).

  • The peak potentials (Ep) and peak currents (Ip) are measured from the resulting voltammogram.

Visualizations

General Reduction Pathway of a Nitroaromatic Compound

The following diagram illustrates the general multi-step reduction pathway for a nitroaromatic compound in a protic medium.

Nitroaromatic_Reduction ArNO2 Nitroaromatic (ArNO₂) ArNO2_radical Nitro Radical Anion (ArNO₂⁻) ArNO2->ArNO2_radical + e⁻ ArNO Nitroso (ArNO) ArNO2_radical->ArNO + e⁻, + 2H⁺ - H₂O ArNHOH Hydroxylamine (ArNHOH) ArNO->ArNHOH + 2e⁻, + 2H⁺ ArNH2 Amine (ArNH₂) ArNHOH->ArNH2 + 2e⁻, + 2H⁺ - H₂O

Caption: General electrochemical reduction pathway of a nitroaromatic compound.

Experimental Workflow for Cyclic Voltammetry

The following diagram outlines the typical experimental workflow for analyzing the electrochemical properties of a nitroaromatic compound using cyclic voltammetry.

CV_Workflow cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis Solution_Prep Prepare Solution (Nitroaromatic + Supporting Electrolyte) Deoxygenation Deoxygenate with N₂/Ar Solution_Prep->Deoxygenation Cell_Setup Assemble 3-Electrode Cell Deoxygenation->Cell_Setup CV_Scan Perform Cyclic Voltammetry Scan Cell_Setup->CV_Scan Record_Voltammogram Record Voltammogram (Current vs. Potential) CV_Scan->Record_Voltammogram Analyze_Peaks Analyze Peak Potentials (Ep) and Peak Currents (Ip) Record_Voltammogram->Analyze_Peaks

Caption: Experimental workflow for cyclic voltammetry analysis.

References

Safety Operating Guide

Essential Safety and Operational Protocols for 1-Methyl-2-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Researchers, scientists, and drug development professionals handling 1-Methyl-2-nitro-1H-indole must adhere to stringent safety protocols due to its potential hazards. This document provides essential guidance on personal protective equipment (PPE), operational procedures, and disposal methods to ensure a safe laboratory environment.

Based on data from analogous compounds and the general hazards associated with aromatic nitro compounds, this compound is presumed to be a hazardous substance. It is likely to cause skin, eye, and respiratory tract irritation. The presence of the nitro group may also contribute to more severe toxic effects, including potential methemoglobinemia, and may increase the compound's reactivity. A strong, unpleasant odor has been noted with the parent compound, 1-methyl-1H-indole.

Personal Protective Equipment (PPE) Summary

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required equipment for various levels of protection.

PPE CategoryMinimum RequirementRecommended for Splash/Aerosol Risk
Eye and Face Protection Safety glasses with side shields.[1][2]Chemical splash goggles and a face shield.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[3]Double gloving with a chemically resistant outer glove.
Body Protection Standard laboratory coat.[2]Chemical-resistant apron or a disposable suit over the laboratory coat.
Respiratory Protection Work in a certified chemical fume hood.If a fume hood is not available or insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Foot Protection Closed-toe shoes.[2]Chemically resistant shoe covers if there is a significant risk of spills.

Experimental Workflow and Safety Procedures

Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure and ensuring safety.

Pre-Experiment Preparations
  • Risk Assessment : Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the specific manipulations involved.

  • Fume Hood Verification : Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Inspection : Inspect all PPE for damage before use.

  • Emergency Equipment : Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit : Have a chemical spill kit readily available that is appropriate for aromatic nitro compounds.

Handling and Experimental Protocol
  • Transportation : Transport this compound in a sealed, labeled, and chemically resistant secondary container.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reaction Setup : Ensure all reaction glassware is properly clamped and secure. If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely.

  • Post-Reaction Workup : Quench reactions carefully and perform extractions and other workup procedures within the fume hood.

Waste Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Segregation : All waste contaminated with this compound, including unused product, reaction residues, contaminated solvents, and disposable PPE, must be segregated as hazardous waste.[4]

  • Labeling : Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal Request : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[4][5]

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling & Experiment cluster_disposal Disposal risk_assessment Conduct Risk Assessment verify_hood Verify Fume Hood Functionality risk_assessment->verify_hood inspect_ppe Inspect Personal Protective Equipment verify_hood->inspect_ppe emergency_prep Locate Emergency Equipment inspect_ppe->emergency_prep transport Transport in Secondary Container emergency_prep->transport weigh_transfer Weigh & Transfer in Fume Hood transport->weigh_transfer experiment Perform Experiment in Fume Hood weigh_transfer->experiment workup Conduct Post-Reaction Workup in Fume Hood experiment->workup segregate_waste Segregate as Hazardous Waste workup->segregate_waste label_waste Label Waste Container segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste request_disposal Request EHS Disposal store_waste->request_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.